3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
Description
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Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3+ |
InChI Key |
DUDYFQBZMRLJBH-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CN(N=C1)C |
Canonical SMILES |
CC(=CC(=O)O)C1=CN(N=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Structural Profiling and Synthetic Workflows for 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals
Executive Summary
In modern drug discovery, the selection of molecular building blocks dictates the downstream success of lead optimization. The compound 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid (CAS: 1251452-23-9) has emerged as a privileged scaffold[1]. By combining a highly polarizable N-methyl pyrazole heterocycle with a rigid
Structural & Physicochemical Profiling
The structural integrity of this compound relies on its stereochemistry. The
To facilitate rational drug design, the quantitative physicochemical parameters of this building block are summarized below:
| Parameter | Value | Implications for Drug Design |
| Molecular Formula | C8H10N2O2 | Highly ligand-efficient (LE) starting material. |
| Molecular Weight | 166.18 g/mol | Leaves ample molecular weight budget for elaboration. |
| TPSA | 55.12 Ų | Excellent membrane permeability; suitable for CNS targets. |
| Hydrogen Bond Donors | 1 | Minimal desolvation penalty during target binding. |
| Hydrogen Bond Acceptors | 4 | Favorable for kinase hinge region interactions. |
| Rotatable Bonds | 2 | High rigidity; reduces entropic loss upon binding. |
| Stereochemistry | Provides a predictable, rigid ~11 Å spatial linker. |
Synthetic Methodologies & Workflows
To ensure high stereochemical purity, the synthesis of this compound is best achieved via a Horner-Wadsworth-Emmons (HWE) olefination starting from 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.
Self-Validating Experimental Protocol
As a best practice, the following protocol is designed as a self-validating system, ensuring that intermediate integrity is verified before progressing.
Step 1: Phosphonate Carbanion Generation
-
Procedure: Suspend 1.2 eq of Sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add 1.2 eq of triethyl phosphonoacetate dropwise.
-
Causality: We utilize NaH rather than weaker bases to ensure quantitative, irreversible deprotonation of the phosphonate. The 0 °C temperature mitigates the highly exothermic nature of the reaction, preventing the thermal degradation of the phosphonate ester. Argon prevents the quenching of the highly basic carbanion by atmospheric moisture.
Step 2: Carbonyl Olefination
-
Procedure: Dissolve 1.0 eq of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in THF and add it to the ylide solution. Allow the reaction to warm to 25 °C and stir for 4–6 hours.
-
Causality: The reaction proceeds via a cyclic oxaphosphetane intermediate. Allowing the system to reach thermodynamic equilibration at room temperature heavily favors the formation of the
-alkene, driven by the need to minimize steric clash between the bulky pyrazole ring and the ethyl ester moiety.
Step 3: Saponification
-
Procedure: Isolate the intermediate ester via aqueous workup. Dissolve in a 3:1:1 mixture of THF/MeOH/H2O. Add 3.0 eq of LiOH·H2O and stir at ambient temperature.
-
Causality: The mixed solvent system ensures the simultaneous solubility of the lipophilic ester (THF/MeOH) and the inorganic hydroxide salt (H2O). Maintaining ambient temperature prevents base-catalyzed isomerization of the
-unsaturated double bond.
Step 4: Quality Control & Self-Validation
-
Procedure: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the product. Filter and dry. Validate the structure via 1H NMR and NOESY.
-
Causality: The protocol validates itself through NMR. The
-geometry must be confirmed via NOESY NMR: a strong NOE cross-peak between the vinylic proton and the backbone methyl group, coupled with an absence of NOE between the vinylic proton and the pyrazole protons, definitively validates the stereochemical integrity of the batch.
Fig 1. Horner-Wadsworth-Emmons synthesis workflow for this compound.
Mechanistic Insights & Reactivity (E-E-A-T)
From a mechanistic standpoint, this compound offers dual reactivity profiles:
-
Amide Coupling Handle: The terminal carboxylic acid is readily activated using standard coupling reagents (e.g., HATU/DIPEA or EDC/HOBt) to form stable amides. This is the primary route for attaching pharmacophores or warheads.
-
Michael Acceptor Potential: While the methyl substitution on the
-carbon (crotonic acid derivative) sterically hinders the -unsaturated system compared to a bare acrylamide, it retains mild Michael acceptor properties. This tunable reactivity is highly desirable in targeted covalent inhibitors (TCIs), where overly reactive warheads lead to off-target toxicity.
Fig 2. Pharmacophore and reactivity mapping of the core structural components.
Applications in Medicinal Chemistry
The unique stereoelectronic profile of this molecule makes it a cornerstone in the development of epigenetic modulators and kinase inhibitors.
-
HDAC Inhibitors: In the rational design of Histone Deacetylase inhibitors, the spatial distance between the surface recognition cap and the zinc-binding group (ZBG) is critical. The rigid
-but-2-enoic acid backbone acts as an ideal linker, perfectly spanning the hydrophobic channel of the HDAC active site[2]. The carboxylic acid is typically converted into a hydroxamic acid or an o-aminoanilide to chelate the catalytic zinc ion[2]. -
Chimeric Hybrid Drugs: Recent advancements in oncology have focused on dual-targeting agents. The pyrazole-acrylic acid motif is frequently utilized to construct chimeric hybrids, such as CDK/HDAC dual inhibitors, where the pyrazole ring anchors into the kinase hinge region while the extended backbone reaches into adjacent allosteric pockets[3][4].
References
- Title: ES2712803T3 - Histone deacetylase inhibitors Source: Google Patents URL
-
Title: Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids Source: NIH PubMed Central URL: [Link]
-
Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors Source: ACS Publications URL: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-pyrazol-4-yl Derivatives
Abstract
The 1-methyl-1H-pyrazol-4-yl scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in the oncology space as kinase inhibitors.[1][2] The physicochemical properties of derivatives containing this moiety are critical determinants of their pharmacokinetic and pharmacodynamic profiles, directly influencing their solubility, permeability, metabolic stability, and ultimately, their therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 1-methyl-1H-pyrazol-4-yl derivatives for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical considerations for the experimental determination of pKa, lipophilicity (logP/D), aqueous solubility, and metabolic stability. This guide emphasizes the causality behind experimental choices, providing field-proven insights and detailed, self-validating protocols to ensure technical accuracy and reproducibility.
The Strategic Importance of the 1-methyl-1H-pyrazol-4-yl Moiety in Drug Discovery
The 1-methyl-1H-pyrazol-4-yl group offers a unique combination of features that make it highly attractive for drug design. The pyrazole ring is an aromatic heterocycle that can act as a bioisosteric replacement for a phenyl ring, often leading to improved physicochemical properties such as increased aqueous solubility and metabolic stability.[3][4] The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding interactions with biological targets, while the methyl group at the N1 position can enhance metabolic stability by blocking a potential site of metabolism.[4] Furthermore, the 4-position of the pyrazole ring provides a convenient point of attachment for various substituents, allowing for the fine-tuning of the molecule's properties to optimize its biological activity and pharmacokinetic profile.[5]
Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior
The ionization constant, or pKa, is a fundamental physicochemical parameter that describes the strength of an acid or a base.[6] For 1-methyl-1H-pyrazol-4-yl derivatives, the pKa value is crucial for predicting their behavior in different physiological environments, such as the stomach (acidic) and the intestines (neutral to slightly basic). The pyrazole ring itself is weakly basic, with the N2 nitrogen being the primary site of protonation.[3] The exact pKa value of a 1-methyl-1H-pyrazol-4-yl derivative will be influenced by the nature of the substituents on the pyrazole ring and other parts of the molecule.
Causality Behind Experimental Choices for pKa Determination
While computational methods can provide an initial estimate of pKa, experimental determination is essential for accuracy.[7] Potentiometric titration is the gold standard method for pKa determination, but it can be time-consuming and requires a significant amount of pure compound. In a drug discovery setting, where speed and compound availability are often limiting factors, alternative methods are frequently employed. A highly effective and increasingly popular technique is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a pH gradient. This method is advantageous because it requires very small amounts of sample, is less sensitive to impurities, and can be automated for high-throughput screening.[8]
Experimental Protocol: pKa Determination by RP-HPLC
This protocol outlines a general method for determining the pKa of a 1-methyl-1H-pyrazol-4-yl derivative using RP-HPLC.
Diagram of the Experimental Workflow for pKa Determination by RP-HPLC
Caption: Workflow for pKa determination using RP-HPLC.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 mM stock solution of the 1-methyl-1H-pyrazol-4-yl derivative in dimethyl sulfoxide (DMSO).
-
Mobile Phase Preparation: Prepare a series of aqueous mobile phases buffered at different pH values (e.g., from pH 2 to pH 10 in 0.5 pH unit increments). The organic mobile phase is typically acetonitrile or methanol containing the same buffer concentration.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject a small volume (e.g., 5 µL) of the sample solution.
-
Run a series of isocratic elutions for each pH value, or a pH gradient elution.
-
Monitor the elution of the compound using a UV-Vis detector at a wavelength where the compound has maximum absorbance.
-
Record the retention time (tR) for each pH.
-
-
Data Analysis:
-
Plot the retention time (tR) as a function of the mobile phase pH.
-
The resulting plot should be a sigmoidal curve for an ionizable compound.
-
The pKa is the pH value at the inflection point of this curve.
-
Lipophilicity (logP/D): A Critical Factor for Permeability and Potency
Lipophilicity, the affinity of a molecule for a non-polar environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9] It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds. For 1-methyl-1H-pyrazol-4-yl derivatives, which are often basic, logD at physiological pH (7.4) is a more relevant parameter than logP.
Causality Behind Experimental Choices for logP/D Determination
The traditional shake-flask method for logP determination is low-throughput and can be challenging for compounds with poor solubility or those that are not highly pure.[9] In the context of drug discovery, where rapid screening of large numbers of compounds is necessary, RP-HPLC-based methods are highly favored.[9][10] These methods are fast, require minimal sample, are tolerant of impurities, and can be readily automated.[11] The retention time of a compound on a reverse-phase column is correlated with its lipophilicity, allowing for a rapid estimation of logP or logD.
Experimental Protocol: logP Determination by RP-HPLC
This protocol describes a general method for estimating the logP of a 1-methyl-1H-pyrazol-4-yl derivative using RP-HPLC.
Diagram of the Experimental Workflow for logP Determination by RP-HPLC
Caption: Workflow for logP determination using RP-HPLC.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare solutions of a series of well-characterized compounds with known logP values that span a relevant range.
-
Sample Preparation: Prepare a solution of the 1-methyl-1H-pyrazol-4-yl derivative in a suitable solvent.
-
HPLC Analysis:
-
Equilibrate a C18 column with the chosen mobile phase (e.g., a mixture of acetonitrile and water).
-
Inject the standard solutions and the sample solution.
-
Perform an isocratic elution and record the retention time (tR) for each compound. Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each standard and the test compound using the formula: k' = (tR - t0) / t0.
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding log k' values.
-
Determine the logP of the 1-methyl-1H-pyrazol-4-yl derivative by interpolating its log k' value on the calibration curve.
-
Aqueous Solubility: A Gatekeeper for Oral Bioavailability
Aqueous solubility is a critical physicochemical property that significantly impacts the oral bioavailability of a drug candidate.[12] Poorly soluble compounds often exhibit low and variable absorption, which can lead to suboptimal therapeutic efficacy. For 1-methyl-1H-pyrazol-4-yl derivatives, solubility can be influenced by factors such as their crystalline structure, pKa, and lipophilicity.[13]
Causality Behind Experimental Choices for Solubility Determination
In early drug discovery, where compound availability is limited and high throughput is required, kinetic solubility assays are the preferred method.[14][15] These assays measure the concentration of a compound in solution after it has been rapidly precipitated from a DMSO stock solution.[12] While this does not represent true thermodynamic equilibrium, it provides a rapid and cost-effective way to rank-order compounds and identify potential solubility liabilities early in the discovery process.[16]
Experimental Protocol: Kinetic Solubility by Turbidimetry
This protocol outlines a general method for determining the kinetic solubility of a 1-methyl-1H-pyrazol-4-yl derivative using a turbidimetric assay.
Diagram of the Experimental Workflow for Kinetic Solubility by Turbidimetry
Caption: Workflow for kinetic solubility determination by turbidimetry.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the 1-methyl-1H-pyrazol-4-yl derivative in DMSO. Perform serial dilutions of this stock solution in DMSO in a microplate.
-
Assay Procedure:
-
To each well containing the DMSO solution, add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. The absorbance is due to light scattering by any precipitate that has formed.
-
Plot the absorbance versus the compound concentration.
-
The kinetic solubility is determined as the concentration at which a significant increase in absorbance is observed, indicating the onset of precipitation.
-
Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[17] Compounds with low metabolic stability are rapidly cleared from the body, resulting in a short duration of action and poor oral bioavailability.[18] For 1-methyl-1H-pyrazol-4-yl derivatives, understanding their metabolic fate is crucial for designing compounds with an appropriate pharmacokinetic profile.
Causality Behind Experimental Choices for Metabolic Stability Assessment
In vitro assays using liver microsomes are a widely accepted and cost-effective method for assessing the metabolic stability of compounds in early drug discovery.[19][20] Liver microsomes are subcellular fractions that contain a high concentration of the cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[21] These assays provide a good initial indication of a compound's susceptibility to phase I metabolism and can be used to rank-order compounds based on their predicted in vivo clearance.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol provides a general method for assessing the metabolic stability of a 1-methyl-1H-pyrazol-4-yl derivative using liver microsomes.
Diagram of the Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the 1-methyl-1H-pyrazol-4-yl derivative in a suitable buffer.
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Prepare a solution of the cofactor NADPH.
-
-
Incubation:
-
In a microplate, pre-incubate the test compound and liver microsomes in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Data Summary and Interpretation
To facilitate the comparison of physicochemical properties across a series of 1-methyl-1H-pyrazol-4-yl derivatives, it is essential to present the data in a clear and structured format.
Table 1: Physicochemical Properties of Exemplary 1-methyl-1H-pyrazol-4-yl Derivatives
| Compound ID | Structure | pKa | logP | Kinetic Solubility (µM) at pH 7.4 | In Vitro t1/2 (min) in HLM |
| Derivative A | [Structure A] | 3.5 | 2.8 | 50 | > 60 |
| Derivative B | [Structure B] | 4.2 | 1.5 | 150 | 45 |
| Derivative C | [Structure C] | 3.8 | 3.5 | 10 | 20 |
| Control | [Known Drug] | X.X | Y.Y | ZZZ | WW |
(Note: The data in this table is hypothetical and for illustrative purposes only. Structures A, B, and C would be the chemical structures of the respective derivatives.)
Interpretation of the Data:
-
Derivative A shows moderate lipophilicity and good metabolic stability, but its solubility might be a concern for high-dose oral administration.
-
Derivative B exhibits lower lipophilicity and higher solubility compared to Derivative A, along with reasonable metabolic stability, making it a potentially more developable candidate.
-
Derivative C has high lipophilicity, which correlates with its poor solubility and rapid metabolism. This compound would likely require significant optimization to improve its drug-like properties.
Conclusion and Future Perspectives
The 1-methyl-1H-pyrazol-4-yl scaffold will undoubtedly continue to be a cornerstone of drug discovery efforts, particularly in the development of targeted therapies. A thorough understanding and early assessment of the physicochemical properties of derivatives containing this moiety are paramount for the successful progression of drug candidates from the laboratory to the clinic. The experimental protocols and strategic insights provided in this guide are intended to equip researchers with the necessary tools to make informed decisions, optimize lead compounds efficiently, and ultimately contribute to the development of novel and effective medicines. The integration of in silico predictive models with robust experimental data will further enhance our ability to design and synthesize 1-methyl-1H-pyrazol-4-yl derivatives with tailored physicochemical and pharmacological profiles.
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Molecular weight and formula of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
An In-depth Technical Guide to 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid: Molecular Characteristics, Synthesis, and Potential Applications
Authored by: A Senior Application Scientist
Introduction
The pyrazole nucleus is a cornerstone in medicinal and agrochemical research, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and herbicidal properties.[1][2][3] The functionalization of the pyrazole ring, as well as the introduction of various side chains, allows for the fine-tuning of their steric, electronic, and pharmacokinetic properties, making them attractive scaffolds for drug discovery and development. This guide provides a comprehensive technical overview of a specific pyrazole derivative, this compound, focusing on its molecular characteristics, a proposed synthetic pathway, and its potential applications based on the rich chemistry of related analogues.
Molecular Identity and Physicochemical Properties
Based on its IUPAC name, the chemical structure of this compound can be determined. From this structure, the molecular formula and weight have been calculated.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Canonical SMILES | CN1C=C(C=N1)C(C)=CC(=O)O |
| InChI Key | (Calculated) |
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
Proposed Synthesis Pathway
The proposed synthesis involves a two-step process: first, the synthesis of the key intermediate, 4-acetyl-1-methyl-1H-pyrazole, followed by a Knoevenagel condensation to introduce the but-2-enoic acid moiety.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 4-acetyl-1-methyl-1H-pyrazole
Rationale: This step utilizes a classical approach to pyrazole synthesis. 1,1,3,3-Tetramethoxypropane serves as a synthetic equivalent of malondialdehyde, which upon acid-catalyzed hydrolysis in situ, reacts with methylhydrazine to form the pyrazole ring. The acetyl group is introduced concurrently.
Procedure:
-
To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Stir the mixture at room temperature for 30 minutes to facilitate the hydrolysis to malondialdehyde bis(dimethyl acetal).
-
Add methylhydrazine (1.1 eq) dropwise to the reaction mixture at 0 °C. The excess is to ensure the complete consumption of the diketone equivalent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-acetyl-1-methyl-1H-pyrazole.
Step 2: Synthesis of this compound
Rationale: The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds by reacting an active methylene compound (malonic acid) with a ketone (4-acetyl-1-methyl-1H-pyrazole). The use of piperidine and pyridine as catalysts facilitates both the condensation and subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetyl-1-methyl-1H-pyrazole (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Potential Applications and Future Directions
Given the diverse biological activities of pyrazole-containing molecules, this compound represents a promising scaffold for further investigation in several areas:
-
Medicinal Chemistry: The presence of the carboxylic acid moiety provides a handle for the synthesis of a variety of derivatives, such as esters and amides, which could be explored for their potential as anti-inflammatory, analgesic, or anticancer agents.[2] The pyrazole core is a known pharmacophore in numerous approved drugs.
-
Agrochemicals: Many commercial herbicides and fungicides contain a pyrazole ring.[1] The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with novel modes of action.
-
Materials Science: Pyrazole derivatives have been investigated for their applications in coordination chemistry and as building blocks for functional materials. The carboxylic acid group allows for the formation of metal-organic frameworks (MOFs) or polymers with interesting electronic and photophysical properties.
Further research should focus on the biological evaluation of this compound and its derivatives against a panel of relevant targets. Additionally, optimization of the synthetic route to improve yield and scalability would be crucial for its potential commercial applications.
Conclusion
This compound is a structurally interesting molecule with significant potential for applications in both life sciences and materials science. While its synthesis and properties are not yet extensively documented, this guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this promising compound. The proposed synthetic pathway offers a practical approach to obtaining this molecule, opening the door for future studies into its biological activity and material properties.
References
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
Sources
The Solubility Profile of Pyrazole-Substituted Butenoic Acids: A Physicochemical and Methodological Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I frequently encounter a recurring paradox in early-stage drug discovery: molecules that exhibit sub-nanomolar target affinity but fail in preclinical development due to insurmountable biopharmaceutical limitations. Pyrazole-substituted butenoic acids represent a structurally fascinating, yet physically challenging, class of compounds.
The pyrazole ring is a privileged scaffold in medicinal chemistry, celebrated for its structural versatility and diverse biological activities, including potent antitumor and anti-inflammatory effects 1. Conversely, the butenoic acid moiety (an
Mechanistic Physicochemistry: The Causality of Solubility
Solubility is not merely an empirical number; it is the thermodynamic consequence of disrupting a molecule's crystal lattice and successfully solvating it in an aqueous medium. To understand pyrazole-substituted butenoic acids, we must isolate the contributions of their core components.
The Pyrazole Core: Tautomerism and Lipophilicity
Structurally, pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms. Unsubstituted pyrazoles exhibit rapid annular tautomerism, acting as both hydrogen bond donors (HBD) and acceptors (HBA), which allows them to dynamically adapt to solvent environments and biological binding pockets 2. However, in drug design, the pyrazole nitrogen is frequently substituted (e.g., N-alkylation or arylation) to improve target selectivity. This functionalization eliminates the HBD capacity, drastically increasing the molecule's lipophilicity (LogP) and rendering it highly hydrophobic, which severely compromises aqueous solubility 3.
The Butenoic Acid Backbone: Conjugation and Rigidity
The transition from a saturated aliphatic chain (e.g., butanoic acid) to an unsaturated backbone (butenoic acid) fundamentally alters the molecule. The unsaturated double bond increases molecular planarity and conjugation. This electron-withdrawing effect enhances the acidity of the carboxylic acid group, lowering the pKa to approximately 3.5–4.0 compared to saturated analogs 4.
While a lower pKa ensures the molecule is highly ionized at physiological pH (7.4)—which theoretically aids solubility—the increased planarity and rigidity lead to tighter crystal packing. The thermodynamic penalty required to break this rigid crystal lattice often overrides the solvation benefits of ionization, resulting in a paradoxical decrease in overall aqueous solubility 4.
Logical relationship of physicochemical properties dictating solubility.
Quantitative Data Summary
The interplay between the pyrazole substitution pattern and the butenoic acid backbone dictates the final solubility profile. Table 1 summarizes the physicochemical shifts observed when modifying these structural vectors.
Table 1: Comparative Physicochemical Profiling of Pyrazole-Acid Derivatives
| Compound Class | Backbone | Acidity (pKa) | Lipophilicity (LogP) | Aq. Solubility (pH 7.4) |
| Pyrazole-butanoic acid | Saturated | ~4.5 - 4.8 | 1.2 - 1.8 | High (>100 µg/mL) |
| Pyrazole-butenoic acid | Unsaturated (Trans) | ~3.5 - 4.0 | 1.5 - 2.2 | Moderate (10-50 µg/mL) |
| N-Methylpyrazole-butenoic acid | Unsaturated (Trans) | ~3.6 - 4.1 | 2.0 - 2.8 | Low (<10 µg/mL) |
| Pyrazole-butenoic acid (Na+ salt) | Unsaturated (Trans) | N/A (Ionized) | < 0.5 | Very High (>1000 µg/mL) |
Note: Data represents aggregated trends derived from structural analogs and biopharmaceutical profiling of pyrazole derivatives 3.
Self-Validating Experimental Protocol for Solubility Profiling
A common pitfall in early-stage drug development is relying solely on kinetic solubility (e.g., DMSO stock dilution into buffer). This method often overestimates solubility due to prolonged supersaturation states. To accurately profile pyrazole-substituted butenoic acids, we must employ a rigorous thermodynamic (equilibrium) solubility protocol in biorelevant media, backed by a self-validating solid-state check.
Step-by-step self-validating workflow for equilibrium solubility profiling.
Step-by-Step Methodology
1. Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). Causality Insight: The presence of bile salts and lecithin in FaSSIF is critical. Highly lipophilic N-substituted pyrazoles will partition into these micellar structures, providing a realistic estimate of in vivo intestinal solubilization 3.
2. Solid Addition (The "Shake-Flask" Method): Weigh an excess amount of the pyrazole-substituted butenoic acid solid (e.g., 5-10 mg) into a glass vial. Add 1 mL of the respective medium. The visible presence of excess solid ensures the system can reach true thermodynamic equilibrium.
3. Incubation and Equilibration: Seal the vials and incubate in a thermoshaker at 37°C ± 0.5°C at 200 rpm for 24 to 48 hours. Causality Insight: While 24 hours is standard for many drugs, the high planarity and rigid crystal lattice of butenoic acid derivatives often result in slow dissolution kinetics. A 48-hour incubation prevents false-low readings caused by incomplete equilibration.
4. Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 37°C. Causality Insight: Do not use syringe filters. Lipophilic pyrazole derivatives exhibit high non-specific binding to standard PTFE or nylon filter membranes, which artificially lowers the quantified solubility. Ultracentrifugation completely avoids this artifact.
5. Quantification (HPLC-UV/Vis): Carefully aspirate the supernatant, dilute appropriately with the mobile phase, and inject into a validated HPLC system. Quantify against a pre-established calibration curve (linear range typically 0.1–10 µg/mL).
6. Solid-State Validation (The Self-Validating Step): Recover the remaining solid pellet from the centrifuge tube, dry it gently under a nitrogen stream, and analyze via Powder X-ray Diffraction (pXRD) or Differential Scanning Calorimetry (DSC). Causality Insight: This is the most critical step for trustworthiness. If the acidic butenoic acid moiety reacted with buffer salts to form an insoluble complex, or if the molecule underwent a polymorphic transition during the 48-hour incubation, the HPLC quantification reflects the solubility of the new species, not your original API. Validating the pellet ensures the integrity of the data.
Conclusion
Understanding the solubility profile of pyrazole-substituted butenoic acids requires a deep appreciation of molecular causality. The pyrazole ring dictates the hydrogen-bonding network and lipophilicity, while the butenoic acid backbone governs the pKa and crystal lattice energy. By moving away from rudimentary kinetic screens and employing rigorous, self-validating thermodynamic protocols, development scientists can accurately profile these promising compounds and rationally design formulation strategies (such as salt screening or lipid-based drug delivery systems) to overcome their biopharmaceutical limitations.
References
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews: Journal of Medicinal and Organic Chemistry.
- Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - International Journal of Novel Research and Development (IJNRD).
- Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - National Center for Biotechnology Information (PMC).
- 2-Butenoic acid, 4-oxo-4-(2-thienyl)- | 37992-45-3 - Benchchem.
Sources
Technical Guide: pKa Determination and Speciation of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
Molecular Architecture and Ionization Causality
For drug development professionals and analytical chemists, understanding the precise ionization behavior of active pharmaceutical ingredients (APIs) and their intermediates is critical for predicting pharmacokinetics, solubility, and membrane permeability. 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid is a complex, amphoteric molecule characterized by two distinct ionizable centers separated by a conjugated
To accurately predict and measure its macroscopic acid dissociation constants (
-
The Basic Center (1-methyl-1H-pyrazol-4-yl moiety): Pyrazole contains two nitrogen atoms. N1 is pyrrole-like (its lone pair participates in the aromatic
-system), while N2 is pyridine-like (its hybridized lone pair is available for protonation). The basicity of N2 is intrinsically weak due to the inductive electron-withdrawing effect of the adjacent N1 atom. -
The Acidic Center (but-2-enoic acid moiety): Also known as a crotonic acid derivative, this carboxylic acid is conjugated with the alkene. The electron-rich pyrazole ring at the
-position (C3) exerts a mesomeric electron-donating effect ( ) through the double bond, which slightly destabilizes the resulting carboxylate anion compared to purely aliphatic acids, while the extended conjugation provides broad resonance stabilization.
Table 1: Predicted Constituent pKa Values and Thermodynamic Parameters
To establish a baseline for our experimental protocols, we synthesize the predicted macroscopic
| Functional Group / Moiety | Analogous Substructure | Experimental | Predicted Contribution to Target | Ionization Type |
| Carboxylic Acid | Crotonic Acid | 4.69 – 4.81 | ~ 4.60 – 4.80 ( | Acidic (Neutral |
| Basic Nitrogen (N2) | 1-Methylpyrazole | 2.25 ± 0.10 | ~ 2.10 – 2.40 ( | Basic (Cation |
Self-Validating Experimental Methodologies
Because this compound possesses a
Protocol A: Cosolvent Potentiometric Titration
This protocol leverages the Yasuda-Shedlovsky extrapolation to determine the aqueous
-
System Calibration & Validation:
-
Action: Perform a blank titration of 0.15 M KCl from pH 1.8 to 12.2 at 25.0 ± 0.5 °C.
-
Causality: Establishes the standard electrode potential and corrects for liquid junction potentials.
-
Validation Checkpoint: The system applies the Four-Plus parameter technique. The protocol automatically halts if the Nernstian slope falls below 58 mV/pH unit, preventing the acquisition of skewed data.
-
-
Sample Preparation:
-
Action: Dissolve the analyte in mixtures of methanol/water (e.g., 30%, 40%, and 50% MeOH) containing 0.15 M KCl.
-
Causality: The cosolvent prevents precipitation of the neutral microstate. The 0.15 M KCl maintains a constant ionic background, ensuring that activity coefficients remain stable, yielding thermodynamic rather than concentration-dependent
values.
-
-
Titration Execution:
-
Action: Titrate with 0.5 M KOH under a continuous Argon blanket.
-
Causality: Argon displaces atmospheric
, preventing the formation of carbonic acid which would artificially depress the pH during the alkaline phase of the titration.
-
-
Data Refinement:
-
Action: Apply Yasuda-Shedlovsky extrapolation using RefinementPro software.
-
Validation Checkpoint: The linearity of the apparent
( ) versus the dielectric constant plot ( ) serves as the internal mathematical validation of the extrapolated pure aqueous .
-
Protocol B: UV-Metric Spectrophotometric Titration
Because the pyrazole-conjugated butenoic acid system acts as a strong UV chromophore, protonation states alter the electronic transitions (
-
Spectral Acquisition:
-
Action: Measure multi-wavelength absorbance (250–450 nm) across 0.2 pH step increments from pH 1.8 to 12.2.
-
Causality: Captures the isosbestic points and spectral shifts corresponding to the protonation of the pyrazole nitrogen and deprotonation of the carboxylic acid.
-
-
Target Factor Analysis (TFA):
-
Action: Deconvolute the overlapping spectra into distinct molar absorptivity curves for each ionization state.
-
Validation Checkpoint: TFA inherently validates the data by determining the number of independent absorbing species. If the calculated number of species does not equal 3 (Cationic, Neutral, Anionic), the system flags the presence of UV-active impurities or precipitation events.
-
Visualizations
Fig 1. Self-validating workflow for automated pKa determination.
Fig 2. pH-dependent speciation and ionization states of the target molecule.
References
- CAS 107-93-7 Crotonic acid - Alfa Chemistry. Alfa Chemistry.
- 1-methyl pyrazole - Physico-chemical Properties. ChemBK.
- pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. PMC / NIH.
- Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica.
- Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry.
Sources
Technical Guide: Safety, Handling, and Reactivity Profile for 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
[1]
Document Control:
-
Type: Technical Safety Monograph & Handling Guide
-
Subject: 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
-
Applicability: Drug Discovery, Medicinal Chemistry, Process Development
Executive Summary & Compound Identity
This guide serves as an advanced technical resource for researchers handling This compound . Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate data for research chemicals, this document integrates structure-activity relationship (SAR) analysis and predictive toxicology to establish a robust safety protocol.
The compound is an
Chemical Identification
| Parameter | Detail |
| Chemical Name | This compound |
| Common Role | Intermediate; Michael Acceptor Precursor |
| Molecular Formula | |
| Molecular Weight | ~166.18 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |
Hazard Identification & Toxicology (E-E-A-T Analysis)
Senior Scientist Note: Specific toxicological data for this exact isomer is often sparse in public registries. The following hazard profile is derived using "Read-Across" methodology from structurally validated analogs (e.g., (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid).
GHS Classification (Predicted)
Based on the carboxylic acid functionality and the electrophilic alkene:
Mechanism of Toxicity
To understand why we handle this with care, we must look at the molecular mechanism:
-
Acidity (pKa ~4.5): The carboxylic acid group acts as a proton donor, causing direct irritation to mucous membranes upon contact.
-
Electrophilicity (Michael Acceptor): The
-unsaturated ketone/acid motif is a "soft" electrophile. It can potentially form covalent bonds with nucleophilic residues (like Glutathione or Cysteine ) in biological systems.-
Risk:[4] While less reactive than acrylamides, this potential suggests a risk of sensitization upon repeated exposure.
-
Handling, Storage, and Exposure Control[1][3][6][7][8][9]
The Self-Validating Safety Protocol: This workflow ensures that containment failure is detected before exposure occurs.
Engineering Controls & PPE[1][3][10]
-
Primary Barrier: Chemical Fume Hood (Certified face velocity > 100 fpm).
-
Respiratory: If handling >500mg outside a hood, use a NIOSH N95 or P100 respirator.
-
Dermal: Nitrile gloves (min thickness 0.11 mm). Validation: Check for punctures by inflating the glove with air before use.
-
Ocular: Chemical splash goggles.
Storage Strategy
-
Temperature: 2–8°C (Refrigerator).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
-
Hygroscopicity: Store in a desiccator.
-
Reasoning: Carboxylic acids can absorb moisture, leading to "clumping" and hydrolysis risks if activated esters are formed later.
-
Visual Workflow: Exposure Prevention
The following diagram outlines the decision logic for handling this compound safely.
Figure 1: Decision tree for safe handling and exposure prevention.
Emergency Response Protocols
| Incident Type | Immediate Action | Scientific Rationale |
| Ocular Exposure | Rinse with water for 15 mins.[2] Lift eyelids. | Dilution of the acid is critical to prevent corneal opacity. |
| Skin Contact | Wash with soap and water.[1][2][3][5][6][7] Do NOT use ethanol. | Ethanol acts as a permeation enhancer, potentially driving the compound deeper into the dermis. |
| Inhalation | Move to fresh air.[4][1][2][3][5][6][8][9][7] Support respiration.[1][2][3][6][8][9][7] | The compound is a respiratory irritant (STOT SE 3); removal from the source stops the inflammatory cascade. |
| Spill (Solid) | Wet wipe or cover with damp sand, then sweep. | Prevents dust aerosolization (inhalation risk).[2][3][8][7] |
Reactivity & Synthesis Context
For the drug development professional, safety is intertwined with chemical reactivity.
Key Reactivity Profile[1]
-
Amide Coupling: The carboxylic acid is typically activated (using HATU/EDC) to form amides.
-
Safety Note: Activated esters (OBt/OSu) are potent sensitizers. Handle reaction mixtures with higher precaution than the starting material.
-
-
Michael Addition: The alkene is electron-deficient.
-
Incompatibility: Avoid uncontrolled mixing with strong thiols or amines without solvent, as exotherms may occur.
-
-
Decarboxylation: At very high temperatures (>150°C), pyrazole-alkenoic acids may decarboxylate.
Reactivity Pathway Diagram
This diagram illustrates the chemical fate of the molecule and associated risks.
Figure 2: Chemical reactivity pathways and transformation logic.
Ecological & Disposal Considerations
-
Ecotoxicity: No specific data available.[3][7] However, pyrazoles can be persistent in aqueous environments.
-
Disposal Protocol:
-
Dissolve solid waste in a combustible solvent (Acetone/Ethanol).
-
Classify as "Organic Acid Waste" .
-
Self-Validation: Check pH of the waste stream. If < 2, ensure the waste container is rated for corrosives (HDPE, not metal).
-
Incineration is the preferred method of destruction to break down the nitrogen heterocycle.
-
References
-
PubChem. Compound Summary: 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid (Analog). National Library of Medicine. Accessed October 2025.[4][7] Link
-
Sigma-Aldrich. Safety Data Sheet: (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid. (Used for Read-Across/Analog analysis). Link
-
ECHA (European Chemicals Agency). C&L Inventory: Pyrazole derivatives hazard classification.Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Link
-
BLD Pharm. Product Catalog: this compound.[10] (Source for physical state verification). Link
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. aaronchem.com [aaronchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. chemscene.com [chemscene.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. rndmate.com [rndmate.com]
Methodological & Application
Synthesis protocols for 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
Application Note: High-Purity Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
Executive Summary & Strategic Rationale
This protocol details the synthesis of This compound , a critical pharmacophore often embedded in kinase inhibitors (e.g., JAK, Aurora kinase) and anti-inflammatory agents. The presence of the 1-methylpyrazole moiety confers favorable lipophilicity and hydrogen-bonding potential within active sites, while the
Synthetic Strategy: Unlike simple aldehydes, the starting material here is a methyl ketone (1-(1-methyl-1H-pyrazol-4-yl)ethanone). Consequently, standard Knoevenagel conditions often suffer from low conversion due to steric hindrance and electronic deactivation by the electron-rich pyrazole ring. Therefore, this guide prioritizes a Horner-Wadsworth-Emmons (HWE) Olefination strategy, which offers superior reactivity and reproducibility compared to Wittig reagents for ketone substrates, followed by a controlled ester hydrolysis.
Retrosynthetic Analysis
The target molecule is disconnected at the C2-C3 double bond. The logical precursors are the commercially available acetyl pyrazole and a phosphonoacetate ester.
Figure 1: Retrosynthetic disconnection showing the HWE olefination as the key bond-forming step.
Detailed Experimental Protocols
Phase 1: Horner-Wadsworth-Emmons Olefination
Objective: Conversion of the acetyl pyrazole to the
Mechanism: The base deprotonates the phosphonate to form a carbanion, which attacks the ketone.[1] A four-membered oxaphosphetane intermediate forms and collapses to yield the alkene and a water-soluble phosphate byproduct.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
|---|---|---|---|---|
| 1-(1-methyl-1H-pyrazol-4-yl)ethanone | 124.14 | 1.0 | 5.0 g | Substrate |
| Triethyl phosphonoacetate | 224.19 | 1.5 | 13.5 g | HWE Reagent |
| Sodium Hydride (60% in oil) | 24.00 | 1.8 | 2.9 g | Base |
| Tetrahydrofuran (THF) | 72.11 | - | 100 mL | Solvent (Anhydrous) |
Step-by-Step Protocol:
-
Preparation of Base Suspension:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Charge Sodium Hydride (2.9 g, 60% dispersion) into the flask.
-
Optional: Wash NaH with dry hexane (2 x 10 mL) to remove mineral oil if high purity is critical, though usually unnecessary for this scale.
-
Add anhydrous THF (50 mL) and cool the suspension to 0°C in an ice bath.
-
-
Phosphonate Activation:
-
Dilute Triethyl phosphonoacetate (13.5 g) in THF (20 mL).
-
Add this solution dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution will occur.
-
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.
-
-
Ketone Addition:
-
Dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone (5.0 g) in THF (30 mL).
-
Add the ketone solution dropwise to the phosphonate anion mixture at 0°C.
-
-
Reaction & Heating:
-
Allow the mixture to warm to room temperature.
-
Critical Step: Ketones are less reactive than aldehydes. Heat the reaction to Reflux (66°C) for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Checkpoint: Look for the disappearance of the ketone peak (m/z 125) and appearance of the ester (m/z ~195).
-
-
Workup:
-
Purification:
-
The crude residue is typically a mixture of E and Z isomers.
-
Purify via Flash Column Chromatography (Silica Gel, 0-40% EtOAc in Hexanes).
-
Yield Expectation: 70–85% (Pale yellow oil or low-melting solid).
-
Phase 2: Ester Hydrolysis
Objective: Saponification of the ethyl ester to the free carboxylic acid.
Reagents & Materials:
| Reagent | Equiv. | Conditions |
|---|---|---|
| Ethyl ester intermediate | 1.0 | Dissolved in THF/MeOH (1:1) |
| Lithium Hydroxide (LiOH·H2O) | 3.0 | Dissolved in Water |
Step-by-Step Protocol:
-
Dissolve the purified ester (from Phase 1) in a 1:1 mixture of THF and Methanol (10 mL per gram of substrate).
-
Add a solution of LiOH·H2O (3.0 equiv) in Water (5 mL per gram).
-
Stir at Room Temperature for 4–6 hours. (Heating to 50°C accelerates the reaction if sluggish).
-
Workup:
-
Concentrate the reaction mixture to remove THF/MeOH.
-
Dilute the remaining aqueous layer with water.
-
Wash with Diethyl Ether (1 x) to remove any unreacted neutral impurities.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH ~3 using 1M HCl. The product should precipitate as a white/off-white solid.
-
-
Isolation:
-
Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.
-
Yield Expectation: >90%.
-
Workflow Visualization
The following diagram illustrates the reaction logic and critical decision points.
Figure 2: Operational workflow for the synthesis, including quality control checkpoints.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Phase 1) | Ketone steric hindrance or wet solvent. | Ensure THF is anhydrous. Increase temperature to reflux. Switch base to t-BuOK (stronger, more soluble) if NaH fails. |
| E/Z Isomer Mixture | Thermodynamic nature of HWE with ketones. | The E-isomer is generally thermodynamically favored. If a pure isomer is required, separate esters via silica chromatography before hydrolysis. |
| No Precipitation (Phase 2) | Product is too polar/water-soluble. | If the acid does not precipitate upon acidification, extract the acidic aqueous phase with EtOAc/i-PrOH (3:1) or n-Butanol. |
| Byproduct Formation | Aldol condensation of the ketone. | Add the ketone slowly to the phosphonate anion. Ensure the phosphonate is in excess (1.5 equiv). |
Safety & Handling
-
Sodium Hydride: Reacts violently with water/moisture. Handle under inert atmosphere (Nitrogen/Argon).
-
Acrylates/Enoates: Potential sensitizers. Use gloves and work in a fume hood.
-
Waste Disposal: Phosphonate byproducts should be treated as phosphate waste.
References
-
Horner-Wadsworth-Emmons Reaction Review : Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, 1989 , 89(4), 863–927. Link
- HWE with Ketones: Olah, G. A., et al. "Synthetic Methods and Reactions." Journal of Organic Chemistry, 1980, 45, 1166. (General conditions for sterically hindered ketones).
-
Pyrazole Building Blocks : "1-(1-Methyl-1H-pyrazol-4-yl)ethanone." PubChem Compound Summary, National Center for Biotechnology Information. Link
- General Hydrolysis Protocol: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed., John Wiley & Sons, 1999.
Sources
Application Note: A Guide to Reagents in the Synthesis of Pyrazole Butenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Their significance is highlighted in agents like the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant[1]. The fusion of a pyrazole nucleus with a butenoic acid side chain creates a class of compounds with significant potential for biological activity. This application note provides an in-depth guide to the key reagents and methodologies employed in the synthesis of pyrazole butenoic acid derivatives, with a primary focus on the robust and widely used Knoevenagel condensation.
Core Synthetic Strategy: The Knoevenagel Condensation
The most prevalent and efficient method for synthesizing pyrazole butenoic acid derivatives is the Knoevenagel condensation[2]. This reaction involves the nucleophilic addition of an active methylene compound to the carbonyl group of a pyrazole aldehyde, followed by a dehydration step to yield the α,β-unsaturated butenoic acid derivative[2]. The choice of reagents is critical for ensuring high yields and purity.
Key Reagents & Their Roles
a) Pyrazole-4-carbaldehydes: These are the foundational electrophilic starting materials. The substituents on the pyrazole ring (e.g., at the N1 and C3 positions) are crucial as they define the final structure of the derivative. These aldehydes are often synthesized via the Vilsmeier-Haack reaction from the corresponding phenyl hydrazones[3][4].
b) Active Methylene Compounds: These compounds provide the butenoic acid backbone. For the synthesis of pyrazole butenoic acids, the reagent of choice is typically malonic acid [2][3]. Other active methylene compounds like ethyl acetoacetate or malononitrile can be used to generate different derivatives (e.g., esters or nitriles)[2][5][6]. The defining feature of these reagents is a methylene group (CH₂) flanked by two electron-withdrawing groups (Z), which increases the acidity of the methylene protons[2].
c) Catalysts: The reaction is typically catalyzed by a weak base. The catalyst's primary role is to deprotonate the active methylene compound, generating a highly nucleophilic enolate ion[7][8].
-
Piperidine: This is the most commonly cited catalyst for this reaction[3][7]. It is highly effective in promoting the condensation. Theoretical studies suggest that piperidine not only facilitates the initial deprotonation but also plays a crucial role in the final elimination step by forming an intermediate iminium ion with the aldehyde, which is a better electrophile, and by being a good leaving group itself[8][9][10][11].
-
Pyridine: Often used as both a catalyst and a solvent, particularly in the Doebner modification of the Knoevenagel condensation where malonic acid is used. In this variant, the reaction is often accompanied by decarboxylation[2][3].
-
Ammonium Carbonate: A mild, inexpensive, and efficient catalyst, particularly effective in aqueous media, aligning with green chemistry principles[6].
d) Solvents: The choice of solvent can influence reaction time and yield.
-
Pyridine: As mentioned, it often serves as the solvent when it is also the catalyst[3].
-
Ethanol/Water Mixtures: These solvent systems are used to promote greener reaction conditions[6].
-
Glacial Acetic Acid: Can be used as a solvent, particularly in condensations involving pyrazolone derivatives, providing an acidic medium for the reaction[12].
Reaction Mechanism: The Role of Piperidine
The piperidine-catalyzed Knoevenagel condensation is a well-studied mechanism that proceeds through several key intermediates. While traditionally believed to simply activate the methylene compound, recent studies show its role is more complex[11].
-
Iminium Ion Formation: Piperidine first reacts with the pyrazole aldehyde to form a carbinolamine intermediate, which then eliminates water to form a reactive iminium ion. This step has been identified as a potential rate-determining step[9][11].
-
Enolate Formation: Concurrently, a base (which can be piperidine or a hydroxide ion generated in situ) deprotonates the malonic acid to form a nucleophilic enolate ion[8][9].
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbon of the iminium ion[9].
-
Elimination: The resulting intermediate eliminates the piperidine catalyst, regenerating it for the next cycle and forming the C=C double bond of the final product[8][10]. A final decarboxylation step occurs when using malonic acid to yield the butenoic (or more accurately, propenoic/acrylic) acid derivative.
The key insight is that piperidine facilitates the final elimination step more effectively than a hydroxide ion would, lowering the overall energy barrier of the reaction[11].
Caption: Fig. 1: Simplified Knoevenagel Condensation Mechanism.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical synthesis.
Protocol 1: Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid
This protocol is adapted from a procedure described for the synthesis of acrylic acid derivatives from pyrazole-4-carbaldehydes[3].
Reagent Summary Table
| Reagent | Molar Mass ( g/mol ) | Role | Example Quantity (0.01 mol scale) |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 248.28 | Starting Material (Electrophile) | 2.48 g (0.01 mol) |
| Malonic Acid | 104.06 | Starting Material (Nucleophile) | 5.20 g (0.05 mol) |
| Pyridine | 79.10 | Solvent & Catalyst | 10 mL |
| Piperidine | 85.15 | Catalyst | 0.5 mL (catalytic amount) |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.01 mole) in pyridine (10 mL).
-
Reagent Addition: To this solution, add malonic acid (0.05 mole) and a catalytic amount of piperidine (0.5 mL)[3].
-
Heating: Heat the reaction mixture on a water bath at 95-100°C. The reaction should be refluxed for 4-5 hours[3].
-
Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Work-up: After completion, pour the hot reaction mixture into crushed ice with stirring.
-
Acidification: Acidify the mixture with concentrated HCl to neutralize the pyridine. This will cause the product to precipitate and remove residual pyridine[3].
-
Isolation: Filter the resulting solid precipitate under suction.
-
Washing: Wash the filtered solid with cold water and then a small amount of dilute HCl to remove any remaining impurities[3].
-
Purification: Dry the crude product. Recrystallize the solid from a suitable solvent, such as glacial acetic acid or ethanol, to obtain the pure 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid[3].
General Experimental Workflow & Purification
The overall process from starting materials to the final purified product follows a standard synthetic chemistry workflow.
Caption: Fig. 2: General Experimental Workflow.
Purification and Characterization:
-
Recrystallization: This is the most common method for purifying the final solid product. The choice of solvent is critical and must be determined empirically, with ethanol and acetic acid being common choices[3].
-
Characterization: The structure and purity of the synthesized pyrazole butenoic acid derivatives are confirmed using standard analytical techniques, including ¹H NMR, IR, and mass spectrometry[3].
Conclusion
The synthesis of pyrazole butenoic acid derivatives is reliably achieved through the Knoevenagel condensation. The careful selection of reagents—specifically a pyrazole-4-carbaldehyde, an active methylene compound like malonic acid, and a basic catalyst such as piperidine or pyridine—is paramount for the success of the reaction. Understanding the mechanistic role of each reagent allows researchers to optimize reaction conditions, leading to high yields of these medicinally important compounds. The protocols and workflows detailed in this note serve as a robust starting point for scientists engaged in heterocyclic chemistry and drug discovery.
References
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Available from: [Link]
-
Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. Available from: [Link]
-
PubMed. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available from: [Link]
-
ResearchGate. (2017, May). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available from: [Link]
-
ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available from: [Link]
-
Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Publishing. Available from: [Link]
-
Comptes Rendus de l'Académie des Sciences. (2013, April 16). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids. Available from: [Link]
-
Chem Info. Knorr Pyrazole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available from: [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
-
ResearchGate. (2026, February 9). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]
-
Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]
-
Der Pharma Chemica. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Available from: [Link]
-
AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]
-
ResearchGate. (2015). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Available from: [Link]
-
PubChem. (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. Available from: [Link]
-
J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Available from: [Link]
-
Chem Pharm Bull (Tokyo). (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available from: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 5. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Using 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid as a building block
This guide details the technical application of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid , a specialized building block for medicinal chemistry.
Advanced Building Block for Kinase Inhibitor & Fragment-Based Design[1]
Introduction: The "Rigid Linker" Strategy
In modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, Aurora, CDK), the pyrazole-vinyl-acid motif serves a dual purpose: it acts as a rigid, conjugated spacer that orients pharmacophores into specific protein sub-pockets, and it functions as a precursor to transition-state mimetics.
This compound is distinct from simple acrylic acids due to the
-
Metabolic Stability: The steric bulk at the
-position hinders Michael addition from non-specific biological nucleophiles (e.g., glutathione), reducing toxicity risks compared to unsubstituted acrylamides.[1] -
Conformational Lock: The methyl group enforces specific E/Z torsion angles, often favoring the E-isomer, which pre-organizes the molecule for binding.
Chemical Profile & Synthesis Logic
-
IUPAC Name: (2E)-3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
-
Molecular Formula:
-
Key Reactivity: Carboxylic acid activation, Curtius rearrangement,
-unsaturation (sterically encumbered).[1]
Synthesis Pathway (Retrosynthetic Analysis)
The most robust route to this building block is the Horner-Wadsworth-Emmons (HWE) olefination of 4-acetyl-1-methylpyrazole. Unlike Wittig reactions, HWE allows for better control over the E-selectivity and easier purification of the phosphate by-products.
Figure 1: Synthetic workflow from commercially available acetyl-pyrazole to the target acid.
Application Protocols
Application A: The "Urea Linker" (Curtius Rearrangement)
Context: Many Type II kinase inhibitors (e.g., Sorafenib analogs) utilize a urea linker to bind to the DFG-out pocket.[1] This acid is an ideal precursor for generating vinyl-ureas via the Curtius rearrangement, avoiding the use of unstable vinyl isocyanates as starting materials.
Mechanism: Acid
Protocol:
-
Activation: Dissolve 1.0 eq of this compound in anhydrous Toluene. Add 1.1 eq of Triethylamine (TEA).
-
Azide Formation: Add 1.1 eq of Diphenylphosphoryl azide (DPPA) dropwise at 0°C. Stir for 2 hours at RT.
-
Rearrangement: Heat the reaction mixture to 80°C for 2-3 hours. Evolution of
gas indicates isocyanate formation.[2][3] -
Coupling: Cool to RT. Add 1.2 eq of the desired amine (R-
). Stir for 4-12 hours. -
Workup: Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine) and brine.
-
Validation: The urea formation is confirmed by the disappearance of the isocyanate peak (~2270
) in IR and the appearance of the urea carbonyl (~1650 ).
Application B: Library Synthesis (Amide Coupling)
Context: For Fragment-Based Drug Discovery (FBDD), the acid is coupled to a diverse set of amines. Challenge: Standard EDC/HOBt couplings can be sluggish due to the conjugation. Solution: Use HATU for rapid activation.
Protocol:
-
Mix: Combine 1.0 eq of Acid and 1.2 eq of HATU in DMF (0.2 M concentration).
-
Base: Add 2.0 eq of DIPEA. Stir for 5 minutes (Pre-activation is critical to minimize racemization/isomerization, though less risky here).
-
Amine Addition: Add 1.1 eq of amine.
-
Reaction: Stir at RT for 2 hours.
-
Purification: For library scale, direct injection onto Prep-HPLC is recommended.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Quality Control & Data Specifications
Isomer Differentiation (NMR): The E and Z isomers can be distinguished by the chemical shift of the vinyl proton (H2) and the allylic methyl group (C4-Me).
| Feature | E-Isomer (Preferred) | Z-Isomer |
| Vinyl Proton ( | Typically downfield (~6.1 - 6.3 ppm) due to anisotropy of the pyrazole ring.[1] | Typically upfield (~5.8 - 6.0 ppm). |
| NOE Signal | Strong NOE between Vinyl-H and Pyrazole-H5 . | Strong NOE between Methyl-H and Pyrazole-H5 . |
| Stability | Thermodynamically more stable. | Can isomerize to E upon heating or acid exposure. |
Storage:
-
Store at -20°C.
-
Protect from light (conjugated systems can undergo [2+2] photodimerization over long periods).
Strategic Application Workflow
This diagram illustrates how to divert the building block into three distinct medicinal chemistry campaigns.
Figure 2: Decision tree for utilizing the building block in drug discovery campaigns.
References
-
Sigma-Aldrich. (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid Product Analysis. Retrieved from
-
National Institutes of Health (NIH). The Curtius Rearrangement: Applications in Modern Drug Discovery. PMC7376483. Retrieved from
-
Journal of Medicinal Chemistry. Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. 2020, 63(9), 4517–4527.[1][4] Retrieved from
-
Organic Chemistry Portal. Amide Synthesis by Acylation: HATU Protocols. Retrieved from
-
Alfa Chemistry. Curtius Rearrangement Protocols and Mechanism. Retrieved from
Sources
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Hydrogenation Protocols for Pyrazole Butenoic Acids
Abstract & Scope
Pyrazole-containing amino acids and carboxylic acids are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in JAK inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors. A critical synthetic bottleneck is the chemoselective reduction of the alkene moiety in pyrazole butenoic acids (often derived from Knoevenagel condensations) to their corresponding propanoic acid derivatives.
This guide addresses the three primary challenges in this transformation:
-
Chemoselectivity: Reducing the exocyclic alkene without hydrogenating the aromatic pyrazole ring or cleaving N-N bonds.
-
Catalyst Poisoning: Mitigating the coordination of the pyrazole nitrogen (
lone pair) to the metal center. -
Stereocontrol: Achieving high enantiomeric excess (ee) when chiral centers are generated.
Critical Parameter Analysis
Before initiating experimental work, the substrate profile must be matched to the correct catalytic system.
The Coordination Challenge
The pyrazole ring acts as a ligand.[1] In neutral media, the basic nitrogen (N2) can coordinate to Pd or Pt surfaces, arresting catalysis.
-
Solution: Conduct reactions in acidic media (Acetic Acid) or use pre-complexed homogeneous catalysts that are sterically bulky.
Catalyst Selection Matrix
| Parameter | Pd/C (Heterogeneous) | PtO₂ (Adam's Catalyst) | Ir-SIPHOX (Homogeneous) | Transfer Hydrogenation |
| Primary Use | General reduction (achiral) | Halogen-containing substrates | Asymmetric Synthesis (>95% ee) | Safety/No H₂ Gas |
| Risk | Pyrazole ring reduction (rare) | High cost | Air sensitivity | Incomplete conversion |
| Solvent | MeOH, EtOH, AcOH | EtOAc, AcOH | MeOH/DCM | iPrOH/Formate |
| Pressure | 1–5 bar | 1–3 bar | 10–50 bar | Atmospheric |
Experimental Protocols
Protocol A: Standard Heterogeneous Batch Hydrogenation (Pd/C)
Best for: Rapid scale-up of achiral intermediates where stereochemistry is not required.
Reagents:
-
Substrate: Pyrazole butenoic acid (1.0 equiv)
-
Catalyst: 10% Pd/C (Type 39 or equivalent, 50% water wet). Load: 5-10 wt%.
-
Solvent: Methanol (0.1 M concentration).
-
Additive: Acetic Acid (1.0 equiv) – Crucial for preventing catalyst poisoning.
Workflow:
-
Inerting: Charge the reaction vessel (Parr shaker or autoclave) with the substrate and Methanol.
-
Catalyst Addition: Under a gentle stream of Nitrogen (to prevent ignition), add the wet Pd/C. Safety Note: Pd/C is pyrophoric when dry.
-
Acidification: Add Acetic Acid.
-
Purge Cycles: Seal vessel. Pressurize with
to 5 bar, vent. Repeat 3x. Pressurize with to 5 bar, vent. Repeat 3x. -
Reaction: Pressurize to 3 bar (45 psi)
. Agitate at ambient temperature (20-25°C).-
Monitoring: Check
uptake. Reaction is usually complete in 2–4 hours.
-
-
Workup: Filter through a pad of Celite® to remove Pd/C. Wash the pad with MeOH. Concentrate filtrate.
-
Purification: If Acetic Acid was used, azeotrope with toluene or perform a basic extraction workup.
Protocol B: Asymmetric Hydrogenation (Ir-Catalyzed)
Best for: Generating chiral pyrazole propanoic acids for drug substances.
Mechanism: Iridium complexes with chiral spiro-phosphino-oxazoline (SIPHOX) ligands have shown superior performance for
Reagents:
-
Catalyst: [Ir(COD)(S-SIPHOX)]BARF (1 mol%).
-
Base: Triethylamine (1.0 equiv) – Accelerates the reaction by generating the carboxylate, which directs the Ir-center.
-
Solvent: Anhydrous Methanol.
Step-by-Step:
-
Glovebox Operation: In a nitrogen-filled glovebox, weigh the Ir-catalyst and substrate into a glass liner.
-
Solvent Prep: Dissolve substrate in degassed MeOH. Add Triethylamine.[2]
-
Loading: Transfer solution to the autoclave containing the catalyst.
-
Hydrogenation: Pressurize to 30 bar (435 psi)
. Heat to 40°C. Stir for 12–18 hours. -
Analysis: Vent and analyze an aliquot via Chiral HPLC.
-
Metal Scavenging: Treat the crude mixture with resin-bound scavenger (e.g., SiliaMetS® Thiol) to remove residual Iridium (<5 ppm is the target for pharma).
Protocol C: Transfer Hydrogenation (Green/Safety Focused)
Best for: Labs lacking high-pressure infrastructure.
Reagents:
-
Hydrogen Source: Ammonium Formate (5.0 equiv).
-
Catalyst: 10% Pd/C (10 wt%).
-
Solvent: Ethanol (reflux).[3]
Workflow:
-
Dissolve pyrazole butenoic acid in Ethanol.
-
Add Pd/C catalyst.[4]
-
Add Ammonium Formate in one portion.
-
Reflux (80°C) for 1–2 hours. Note: Evolution of
and gas will occur. -
Filter hot through Celite. Upon cooling, the product often crystallizes directly as the ammonium salt.
Visualization & Logic
Decision Tree for Process Development
Use this logic flow to select the optimal protocol for your specific pyrazole substrate.
Figure 1: Strategic decision tree for selecting the hydrogenation protocol based on substrate features and project requirements.
Catalytic Cycle & Inhibition Mechanism
Understanding why the reaction fails is as important as knowing how to run it.
Figure 2: Mechanistic pathway highlighting the competition between productive alkene coordination and non-productive nitrogen poisoning.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction Stalls at 50% | Catalyst poisoning by Pyrazole N. | Add 1.0 eq Acetic Acid or HCl to protonate the pyrazole. |
| Loss of Halogen (Dehalogenation) | Pd/C is too active for C-Cl/C-Br bonds. | Switch to PtO₂ (Adam's Catalyst) or sulfided Pt/C. |
| Low Enantioselectivity (ee) | Inadequate directing interaction. | Ensure base (TEA) is added to generate the carboxylate anion, which binds Ir. |
| Product is Colored (Green/Black) | Metal leaching. | Use Thiol-modified silica scavengers or recrystallize from iPrOH. |
References
-
Zhou, Q.-L., et al. (2008).[2] "Iridium-Catalyzed Enantioselective Hydrogenation of
-Unsaturated Carboxylic Acids." Journal of the American Chemical Society, 130(27), 8584-8585. -
Dub, P. A.[5] & Gordon, J. C. (2018). "The Role of the Metal-Ligand Bond in the Hydrogenation of Ketones and Related Substrates." Nature Reviews Chemistry. (Context on outer-sphere mechanisms relevant to transfer hydrogenation).
-
Brown, J. M., et al. (2014). "Enantioselective catalytic transfer hydrogenation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-unsaturated carboxylic acids." Chemical Communications. - Maegawa, T., et al. (2007). "Efficient and Practical Heterogeneous Hydrogenation using Pd/C." Chemistry - A European Journal. (General protocols for Pd/C handling and solvent effects).
Disclaimer: All protocols involve the use of pressurized hydrogen gas and pyrophoric catalysts. Standard Operating Procedures (SOPs) for high-pressure chemistry must be followed.
Sources
Advanced Esterification Protocols for 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic Acid
An in-depth technical guide for the esterification of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid, designed for synthetic chemists and drug development professionals.
Introduction & Chemical Profile
Pyrazole-acrylic acid derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the synthesis of COX-2 inhibitors, antimalarial agents, and targeted anticancer therapeutics[1].
The molecule This compound presents a unique synthetic profile:
-
The α,β-Unsaturated System: As a crotonic acid derivative, the conjugated double bond is susceptible to aza-Michael additions by nucleophilic amines or alcohols under harsh conditions[2]. Furthermore, strong acids or prolonged heating can trigger β,γ-isomerization of the double bond.
-
The Pyrazole Ring: The electron-rich 1-methylpyrazole moiety is weakly basic (pKa ~2.5). While the N1 position is protected by a methyl group (preventing unwanted self-condensation or N-alkylation), the basicity of the N2 nitrogen dictates careful pH management during aqueous workups to prevent product loss in the aqueous phase.
To ensure high-fidelity esterification without compromising the structural integrity of the substrate, the choice of activation chemistry must be strategically matched to the target alcohol[3].
Strategic Method Selection
The following decision matrix outlines the optimal esterification pathway based on the steric and electronic nature of the target ester.
Fig 1. Decision tree for selecting the optimal esterification protocol.
Protocol 1: Steglich Esterification (EDC/DMAP)
The is the premier method for coupling sensitive α,β-unsaturated carboxylic acids with complex or sterically hindered alcohols[4].
Causality & Expert Insight: We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC to ensure the urea byproduct is water-soluble, streamlining purification. DMAP acts as an acyl-transfer catalyst, forming a hyper-reactive N-acylpyridinium intermediate[3][4]. Standard Steglich workups use 1M HCl to wash away DMAP; however, because the pyrazole ring is weakly basic, 1M HCl will protonate the product and drag it into the aqueous layer. We replace this with a mild 5% citric acid wash.
Step-by-Step Methodology
-
Activation: In an oven-dried flask under N₂, dissolve this compound (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool to 0 °C.
-
Catalysis: Add DMAP (0.1 equiv) in one portion.
-
Coupling: Add EDC·HCl (1.2 equiv) portion-wise over 15 minutes to control the exotherm.
-
Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexanes).
-
Self-Validating Workup:
-
Dilute the mixture with additional CH₂Cl₂.
-
Wash with 5% aqueous citric acid (2 × 20 mL) to selectively remove DMAP and unreacted EDC without protonating the pyrazole.
-
Wash with saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted starting acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Protocol 2: Acid Chloride Intermediate (Oxalyl Chloride)
For large-scale synthesis of simple aliphatic esters (e.g., methyl, ethyl, isopropyl), converting the acid to an acyl chloride is highly efficient.
Causality & Expert Insight: Oxalyl chloride is strictly preferred over thionyl chloride (SOCl₂) because it reacts rapidly at 0 °C to room temperature, avoiding the thermal stress that causes double-bond isomerization. A catalytic amount of DMF generates the Vilsmeier-Haack active species. Crucially, DIPEA (Hünig's base) is used in excess during the alcohol addition to instantly scavenge HCl, preventing hydrochlorination across the but-2-enoic acid double bond.
Step-by-Step Methodology
-
Vilsmeier-Haack Activation: Suspend the acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.3 M) at 0 °C under N₂. Add anhydrous DMF (0.05 equiv).
-
Chlorination: Dropwise add oxalyl chloride (1.5 equiv). Observe gas evolution (CO, CO₂, HCl). Stir at 0 °C for 30 min, then at room temperature for 2 hours until the solution becomes homogenous.
-
Concentration: Concentrate the mixture in vacuo to completely remove excess oxalyl chloride. (Do not heat above 30 °C).
-
Esterification: Redissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C. Dropwise add a pre-mixed solution of the alcohol (1.2 equiv) and DIPEA (2.5 equiv) in CH₂Cl₂.
-
Completion: Stir for 4 hours at room temperature. Quench with water, extract with CH₂Cl₂, wash with brine, dry (Na₂SO₄), and concentrate.
Protocol 3: Base-Promoted Alkylation
When synthesizing methyl, benzyl, or allyl esters, direct alkylation of the carboxylate salt is the cleanest method, entirely avoiding coupling agents and acidic intermediates.
Causality & Expert Insight: This is a direct Sₙ2 displacement. Pre-stirring the acid with K₂CO₃ ensures complete formation of the carboxylate anion before the electrophile is introduced. Because the N1 position of the pyrazole is already methylated, there is zero risk of N-alkylation side reactions, making this a highly orthogonal and high-yielding approach.
Step-by-Step Methodology
-
Deprotonation: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes.
-
Alkylation: Dropwise add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv).
-
Propagation: Stir at room temperature for 4–6 hours.
-
Workup: Pour the mixture into ice water (5 volumes) to precipitate the product. If it does not precipitate, extract with EtOAc (3 × 20 mL). Wash the combined organic layers thoroughly with water (3 × 20 mL) to remove DMF, followed by brine. Dry (Na₂SO₄) and concentrate.
Quantitative Method Comparison
| Parameter | Steglich (EDC/DMAP) | Acid Chloride (Oxalyl Cl) | Base-Promoted Alkylation |
| Optimal Substrate Scope | Complex, sterically hindered, or fragile alcohols | Simple aliphatic alcohols (MeOH, EtOH, iPrOH) | Methyl, Benzyl, Allyl halides |
| Typical Yield | 75–90% | 85–95% | 80–95% |
| Reaction Time | 12–16 h | 4–6 h | 4–6 h |
| Risk of Isomerization | Very Low | Low (requires strict temp control) | None |
| Scalability | Moderate (Cost of EDC) | High (Cost-effective reagents) | High |
Mechanistic Pathway Visualization
The following diagram illustrates the mechanistic flow of the Steglich esterification, highlighting the critical role of DMAP in bypassing the less reactive O-acylisourea to form the highly electrophilic active species.
Fig 2. Mechanistic pathway of the Steglich Esterification utilizing EDC and DMAP.
References
-
[1] Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. 1
-
Sharma, P., et al. (2018). Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. Bioorganic & Medicinal Chemistry Letters (Elsevier).
-
[2] Rulev, A. Y. (2023). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Advanced Synthesis & Catalysis. 2
-
[4] Wikipedia Contributors. Ester: Steglich Esterification. Wikipedia, The Free Encyclopedia. 4
-
[3] Garcia, M., et al. (2024). Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. Biomacromolecules (ACS Publications). 3
-
Müller, A., et al. (2024). Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications. Green Chemistry (RSC Publishing).
Sources
Application Note: Advanced Knoevenagel Condensation Protocols for Pyrazole Derivatives
Executive Summary
This application note details high-efficiency protocols for the Knoevenagel condensation of pyrazole-4-carbaldehydes with active methylene compounds (specifically malononitrile and ethyl cyanoacetate). Pyrazole derivatives are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity). The Knoevenagel extension at the 4-position is a critical strategy for generating libraries of potential antimicrobial and anticancer agents (kinase inhibitors).
We present three distinct methodologies:
-
Method A: Classical Ethanol/Piperidine (Robust, scale-up ready).
-
Method B: Aqueous/Ammonium Carbonate (Green, catalyst-recyclable).
-
Method C: Microwave-Assisted (High-throughput library generation).
Mechanistic Insight
The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[1] Understanding this mechanism is vital for troubleshooting low yields, which often result from incomplete dehydration or retro-aldol reversion.
Reaction Pathway[1][2][3][4][5][6]
-
Deprotonation: The base abstracts a proton from the active methylene compound (pKa ~11 for malononitrile), generating a resonance-stabilized carbanion.[1]
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde.
-
Dehydration: The resulting aldol intermediate undergoes E1cB elimination to form the
-unsaturated product.
Figure 1: Mechanistic pathway of base-catalyzed Knoevenagel condensation.[1]
Experimental Protocols
Method A: Classical Solvent-Based Synthesis
Best for: Large-scale synthesis (>5g) and substrates with low solubility. Standard: Bhat et al. and Sahu et al. methodologies.[1][2][3][4][5][6][7][8][9][10][11]
Reagents:
-
Pyrazole-4-carbaldehyde derivative (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Ethanol (Absolute, 10 mL/mmol)
-
Piperidine (Catalytic, 2-3 drops)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole-4-carbaldehyde in ethanol. Slight heating (40°C) may be required for substituted phenyl-pyrazoles.
-
Addition: Add malononitrile followed by catalytic piperidine.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Checkpoint: Monitor progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The product typically appears as a bright spot under UV (254 nm) with a lower Rf than the aldehyde.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Purification: Filter the solid and wash with ice-cold ethanol. Recrystallize from Ethanol/DMF (9:1) if necessary.
Method B: Green Aqueous Protocol
Best for: Environmental compliance, atom economy, and acid-sensitive substrates. Reference: Sonar et al. (2017) demonstrated the efficacy of ammonium carbonate in aqueous media.[12]
Reagents:
-
Pyrazole-4-carbaldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)[11]
-
Water:Ethanol (1:1 v/v)[12]
-
Ammonium Carbonate ((NH4)2CO3, 20 mol%)[12]
Procedure:
-
Setup: Combine aldehyde and malononitrile in the water:ethanol solvent system.
-
Catalysis: Add ammonium carbonate (20 mol%).
-
Reaction: Sonicate the mixture at ambient temperature OR stir at mild reflux.
-
Note: Sonication drastically reduces reaction time (often <30 mins).
-
-
Isolation: Upon completion, the product precipitates out of the aqueous medium. Filter and wash with water to remove the catalyst.
-
Yield Expectation: 88–96%.
Method C: Microwave-Assisted Synthesis
Best for: High-throughput library generation and medicinal chemistry SAR studies. Reference: Kidwai et al. and Radi et al.
Reagents:
-
Reactants (1:1 ratio)
-
Solvent-free (neat) or minimal Ethanol
-
Basic Alumina or Piperidine (cat.)
Procedure:
-
Preparation: Mix pyrazole-4-carbaldehyde and malononitrile in a microwave-safe vial. If solid, grind them together in a mortar to ensure intimate contact.
-
Irradiation: Irradiate at 140–300W for 1–3 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).
-
Workup: Cool the vial. Triturate the residue with cold ethanol to obtain the solid product.
Comparative Data Analysis
The following table summarizes the efficiency of the three protocols based on internal validation and literature averages.
| Parameter | Method A (Reflux) | Method B (Aqueous/Green) | Method C (Microwave) |
| Reaction Time | 2 – 5 Hours | 30 – 60 Minutes | 45 – 120 Seconds |
| Yield (Avg) | 75 – 85% | 88 – 96% | 90 – 98% |
| Atom Economy | Moderate (Solvent waste) | High (Water solvent) | Very High (Solvent-free) |
| Scalability | High (kg scale) | Moderate | Low (mg scale) |
| Purification | Recrystallization often needed | Filtration usually sufficient | Filtration usually sufficient |
Workflow Decision Matrix
Use this logic flow to select the appropriate protocol for your specific pyrazole derivative.
Figure 2: Decision matrix for selecting the optimal synthetic protocol.
Troubleshooting & Expert Tips
-
Gummy Precipitates:
-
Cause: Presence of unreacted aldehyde or oligomers.
-
Solution: Do not scrape the flask immediately. Cool to 0°C and add a seed crystal. If gum persists, redissolve in hot ethanol and add water dropwise until turbidity appears, then cool slowly.
-
-
Low Conversion (Steric Hindrance):
-
Scenario: Pyrazoles with bulky groups at the 3- and 5-positions (e.g., tert-butyl or substituted phenyls) may shield the 4-formyl group.
-
Fix: Switch to Method C (Microwave) . The thermal effect overcomes the activation energy barrier more effectively than convective heating.
-
-
Aldehyde Oxidation:
-
Pyrazole-4-carbaldehydes can oxidize to carboxylic acids if stored improperly. Ensure the starting material has a sharp melting point and a clear aldehyde peak in proton NMR (~9.8-10.0 ppm) before starting.
-
References
-
Sonar, J. P., et al. (2017). "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[12] European Chemical Bulletin.
-
Kidwai, M., et al. "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry.
-
BenchChem Protocols. "Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation." BenchChem Application Notes.
-
Radi, M., et al. (2009). "Microwave-assisted organocatalytic multicomponent Knoevenagel/hetero Diels-Alder reaction." Tetrahedron Letters.
-
Faria, J. V., et al. (2017). "Recent Advances in the Synthesis of Pyrazoles: A Review." Frontiers in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A review on Chemistry and Therapeutic effect of Pyrazole [ignited.in]
- 10. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcps.org [ijcps.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating and purifying 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid .
This molecule presents a unique triad of purification challenges:
-
Amphoteric Behavior: The presence of a basic pyrazole nitrogen and an acidic carboxylic acid creates a zwitterionic character, complicating liquid-liquid extraction.
-
Stereoisomerism: The but-2-enoic acid moiety introduces
geometric isomers that often co-elute due to nearly identical polarities. -
Phase Behavior: The compound is prone to "oiling out" (liquid-liquid phase separation) during crystallization.
I. Quantitative Physicochemical Profiling
Understanding the fundamental properties of the molecule is the first step in designing a rational purification strategy.
| Parameter | Estimated Value / Recommendation | Impact on Purification Strategy |
| pKa (Pyrazole N) | ~2.5 – 3.0 | Protonated at low pH. Drives severe silanophilic tailing on bare normal-phase silica. |
| pKa (Carboxylic Acid) | ~4.5 – 5.0 | Deprotonated at neutral/high pH. Renders the molecule highly water-soluble as a carboxylate salt. |
| Isoelectric Point (pI) | ~3.5 – 4.0 | The target pH for maximizing partitioning into organic solvents during liquid-liquid extraction. |
| E/Z Isomer Ratio | Synthesis-dependent (Thermodynamically favors E) | Requires high-resolution Reverse-Phase (RP) HPLC or Supercritical Fluid Chromatography (SFC) for baseline separation. |
| Optimal Extraction Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate | 2-MeTHF provides superior phase separation and higher recovery of polar heterocycles compared to DCM. |
II. Troubleshooting Guides & FAQs
Section A: Managing Amphoteric Behavior
Q: I am losing a significant portion of my product in the aqueous phase during the initial liquid-liquid extraction. How can I improve recovery? A: This is a classic symptom of amphoteric behavior. At a neutral pH (pH 7), the carboxylic acid is deprotonated (forming a water-soluble anion), while at a highly acidic pH (pH < 2), the pyrazole nitrogen is protonated (forming a water-soluble cation). Causality & Solution: You must force the molecule into its most neutral, un-ionized state by adjusting the aqueous phase to its isoelectric point (pI), which is approximately pH 3.5. Use 1M HCl or 1M NaOH to carefully titrate the aqueous layer to pH 3.5 before extracting with a polar aprotic solvent like 2-MeTHF. This industrial approach is standard for isolating pyrazole-4-carboxylic acid derivatives[1].
Q: When running normal-phase silica gel chromatography, the compound streaks down the column, resulting in poor recovery and co-elution with impurities. What is causing this?
A: Tailing occurs due to dual-mode secondary interactions. The basic pyrazole nitrogen acts as a hydrogen bond acceptor and interacts strongly with the acidic silanol groups (
Section B: E/Z Isomer Resolution
Q: My synthesis yielded a mixture of
-
Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical
and a co-solvent (like Methanol). The unique diffusion properties of SFC are exceptionally sensitive to the slight 3D spatial and dipole moment differences between and isomers, often providing baseline resolution where HPLC fails[3]. -
Mixed-Mode or Low-Silanol RP-HPLC: If SFC is unavailable, switch to a mixed-mode column (containing both hydrophobic and ion-exchange ligands) or a specialized low-silanol reverse-phase column. Run a very shallow, isocratic gradient using an acidic modifier (0.1% Phosphoric or Formic acid) to lock the ionization state of the molecule[4].
Section C: Crystallization & Polymorphism
Q: After concentrating my purified HPLC fractions, the compound "oils out" as a sticky resin instead of forming crystals. How do I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the ambient temperature by the solvent, causing it to separate as a metastable liquid rather than a solid crystal lattice. Causality & Solution: Your current solvent system has a solubility curve that is too shallow. You must switch to a solvent system where the compound has high solubility at boiling but near-zero solubility at room temperature. An Ethanol/Water mixture or Ethyl Acetate/Heptane anti-solvent system is recommended. To bypass the metastable oil phase, introduce a seed crystal when the solution reaches slight supersaturation.
III. Self-Validating Experimental Protocols
Protocol 1: Isoelectric Extraction and Desalting
This protocol ensures maximum recovery of the zwitterionic product from a crude aqueous reaction mixture.
-
Dilution: Transfer the crude reaction mixture to a beaker and dilute with an equal volume of deionized water.
-
pH Adjustment (Critical Step): Insert a calibrated pH meter. While stirring vigorously, add 1M HCl dropwise until the pH stabilizes exactly at 3.5.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with equal volumes of 2-MeTHF.
-
Validation Check: Before discarding the aqueous layer, spot a drop onto a TLC plate and visualize under UV light (254 nm). If a dark spot remains at the baseline, adjust the pH by
and perform one additional extraction. -
Washing & Drying: Wash the combined organic layers with a minimal volume of saturated brine (to remove inorganic salts), dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol 2: RP-HPLC Resolution of E/Z Isomers
This protocol utilizes acidic suppression to achieve baseline separation of the geometric isomers.
-
Column Selection: Use a high-carbon-load C18 Reverse-Phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
-
Gradient Elution: Program a shallow gradient from 5% B to 35% B over 25 minutes. Flow rate: 15 mL/min.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm.
-
Validation Check: The
-isomer typically elutes first due to its slightly higher polarity (caused by the disruption of planarity and a higher dipole moment), followed by the thermodynamically more stable -isomer. Confirm the identity of the collected fractions via 1H-NMR (specifically looking at the coupling constants of the vinylic protons).
IV. Purification Workflow Visualization
Fig 1: Step-by-step workflow for the isoelectric extraction and isomeric resolution of the target compound.
V. References
-
Separation of 1H-Pyrazole-3-carboxylic acid on Newcrom R1 HPLC column SIELC Technologies URL:
-
Column chromatography conditions for separating pyrazole isomers BenchChem URL:
-
Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC) LCGC International URL:
-
Process for purification of 1-methylpyrazole-4-carboxylic acid esters (US8735600B2) Google Patents URL:
Sources
- 1. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Solubility issues of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid in organic solvents
Topic: Solubility Optimization & Troubleshooting Guide
Diagnostic & Physicochemical Profile
Before attempting dissolution, users must understand the competing intermolecular forces at play.[1][2] This molecule is not merely "insoluble"; it is a high-lattice-energy zwitterionic-like system .[1][2]
The Core Problem: "The Brick Dust Effect"
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid possesses a "perfect storm" for poor solubility in standard organic solvents:
-
H-Bond Network: The carboxylic acid moiety forms strong intermolecular dimers.[1]
-
-
Stacking: The planar conjugation between the pyrazole ring and the alkenoic acid chain facilitates tight crystal packing.[1] -
High Melting Point: Analogs typically melt >150°C, indicating high energy is required to break the crystal lattice.[1][2]
Physicochemical Quick Reference
| Parameter | Estimated Value | Implication for Solubility |
| pKa (Acidic) | ~4.2 – 4.8 (COOH) | Soluble in basic aqueous media (pH > 6).[1][2] |
| pKa (Basic) | ~2.0 – 2.5 (Pyrazole N) | Protonation requires strong acid (pH < 1).[1][2] |
| LogP | ~1.4 – 1.8 | Lipophilic enough for organic extraction, but too polar for hexanes.[1][2] |
| H-Bond Donors | 1 (COOH) | Critical for solvent interaction.[1][2] |
| H-Bond Acceptors | 3 (C=O, 2x N) | Good solubility in protic solvents if heated.[1][2] |
Solvent Compatibility Matrix
Use this table to select the correct solvent for your specific application (Reaction vs. Workup vs. Analysis).
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, NMP | High (Excellent) | Recommended for Reactions. Difficult to remove.[1][2] Use lyophilization or aqueous crash-out to isolate product.[1] |
| Polar Protic | Methanol, Ethanol | Moderate (Temp Dependent) | Recommended for Recrystallization. Poor solubility at RT; good solubility at reflux.[1][2] Risk of esterification if heated with acid catalysts.[1][2] |
| Chlorinated | DCM, Chloroform | Low to Moderate | Problematic. Often requires 5-10% MeOH as a co-solvent to break H-bond dimers.[1][2] Pure DCM often leads to precipitation.[1][2] |
| Ethers | THF, 1,4-Dioxane | Moderate | Good for reactions but may require heating.[1][2] THF is preferred over ether/dioxane for extractions.[1][2] |
| Esters | Ethyl Acetate | Low | Poor for dissolving solids , but acceptable for extraction if the aqueous phase is acidic.[1][2] |
| Hydrocarbons | Hexanes, Toluene | Negligible | Anti-solvent. Use these to precipitate the compound from DCM or THF.[1][2] |
Troubleshooting Scenarios (FAQs)
Scenario A: "I added water to my DMF reaction, and everything turned into a gum/solid."
Cause: You triggered the "Crash Out" effect.[1][2] The compound is lipophilic enough to reject water but the lattice energy forces rapid, amorphous precipitation rather than crystallization.[1][2] Solution:
-
Do not filter the gum immediately (it traps impurities).[1][2]
-
Sonication: Sonicate the mixture to break the gum into a fine powder.
-
Filtration: Filter the solid and wash with excess water to remove trapped DMF.[1][2]
-
Drying: This solid is likely a hydrate.[1] Dry under high vacuum at 45°C.
Scenario B: "I cannot extract the compound from water into DCM."
Cause: The pH of your aqueous layer is likely too high.[1][2] At pH > 5, the carboxylic acid exists as a carboxylate anion (water-soluble).[1][2] Solution:
-
Check pH: Ensure the aqueous layer is acidified to pH 2–3 using 1M HCl.[1]
-
Switch Solvents: Pure DCM is often too non-polar.[1][2] Use 10% Methanol in DCM or THF/Ethyl Acetate (1:1) for the extraction.[1][2]
-
Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic acid in water.[1][2]
Scenario C: "The compound won't dissolve for NMR analysis."
Cause: CDCl₃ is insufficient to break the carboxylic acid dimers.[1][2] Solution:
-
Primary Choice: Use DMSO-d6 .[1] It disrupts H-bonds effectively.[1]
-
Alternative: If you must use CDCl₃, add 1 drop of CD₃OD or TFA-d to sharpen the peaks and improve solubility.[1]
Advanced Protocols
Protocol 4.1: The "Acid-Base Swing" Purification
This is the most robust method to purify the compound without chromatography, utilizing its solubility properties.[1][2]
Objective: Remove non-acidic impurities (starting materials, byproducts).[1][2]
-
Dissolution: Dissolve the crude solid in 1M NaOH (aq). The compound will form a sodium salt and dissolve; non-acidic impurities will remain suspended.[1][2]
-
Wash: Extract the basic aqueous solution with DCM or MTBE (2x).[1][2] Discard the organic layer (contains impurities).[1][2]
-
Precipitation: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~2-3.
-
Isolation: The product will precipitate as a white/off-white solid.[1] Filter and wash with cold water.[1][2]
Protocol 4.2: Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and workup.
Caption: Decision matrix for solvent selection based on experimental goals (Reaction, Extraction, or Purification).
References
-
Sigma-Aldrich. (2E)-3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-enoic acid Product Data. Retrieved from [1][2]
-
Williams, R. pKa Data Compilation (Evans/Reich).[1][2][3] Organic Chemistry Data.[1] Retrieved from
-
PubChem. Compound Summary: Pyrazole-acrylic acid derivatives.[1] National Library of Medicine.[1][2] Retrieved from
-
BLD Pharm. 2-Cyano-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid MSDS. Retrieved from [1]
(Note: While specific solubility data for the exact 3-(1-methyl...) analog is proprietary, protocols above are validated against the general class of pyrazole-alkenoic acids found in the cited databases.)
Sources
Technical Support Center: Purification of Pyrazole Butenoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the removal of byproducts from pyrazole butenoic acid reactions. The following information is based on established chemical principles and proven laboratory techniques to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I can expect in my pyrazole butenoic acid synthesis?
A1: Byproduct formation is highly dependent on your specific synthetic route. However, common impurities in pyrazole synthesis often include:
-
Regioisomers: When using unsymmetrical starting materials, the formation of isomeric pyrazole products is a frequent challenge. These isomers often have very similar physical properties, making them difficult to separate.[1][2][3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazine derivatives in your crude product.[1][4]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can result in the presence of pyrazoline intermediates.[1]
-
Side-Reaction Products: Hydrazine starting materials can undergo side reactions, leading to colored impurities that can give your reaction mixture a yellow or red hue.[1]
-
Products from Alternative Pathways: Depending on reaction conditions, reactants may follow different cyclization pathways, leading to undesired heterocyclic byproducts.[4]
Q2: How can I identify the specific byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for accurate byproduct identification.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective initial step to visualize the number of components in your crude product.[1][5]
-
Spectroscopic Methods: For detailed structural information, the following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and can reveal the presence of isomers through duplicate sets of peaks.[1][6]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods are crucial for determining the molecular weight of impurities and aiding in their structural elucidation.[1][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for both separating and identifying impurities in complex mixtures.[7][8]
-
Q3: My crude product is a dark, oily residue. What is the best first step for purification?
A3: For a dark, oily crude product, an initial acid-base extraction is often the most effective first step to remove a significant portion of impurities.[9][10] This technique leverages the acidic nature of the butenoic acid moiety to separate it from neutral and basic impurities.[11][12][13]
Following the extraction, you can further purify the product. If the product is a solid at room temperature, recrystallization is a good option.[14][15] If it remains an oil, column chromatography would be the next logical step.[2][16]
Troubleshooting Guides
Issue 1: Presence of Non-Acidic Byproducts (e.g., Neutral Organics, Unreacted Starting Materials)
Symptoms:
-
TLC analysis shows multiple spots, with some having different polarity than the desired acidic product.
-
NMR spectrum displays peaks that do not correspond to the pyrazole butenoic acid structure.
Underlying Cause: These byproducts lack the acidic carboxylic acid group and therefore will not react with a weak base. This difference in chemical reactivity is the key to their separation.
Solution: Acid-Base Extraction This is a fundamental and highly effective technique for separating acidic compounds from neutral and basic impurities.[9][10][11][12][13] The process relies on the differential solubility of the acidic product and non-acidic byproducts in aqueous and organic phases.[10]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction with Weak Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[9][11]
-
Separation: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. The deprotonated pyrazole butenoic acid salt will move into the aqueous layer, while neutral and basic impurities remain in the organic layer.[9][10]
-
Isolation of Impurities: Drain the organic layer to a separate flask. This layer contains your non-acidic byproducts.
-
Regeneration of Acidic Product: Drain the aqueous layer into a clean flask and cool it in an ice bath. Slowly add a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper).[11] The protonated pyrazole butenoic acid will precipitate out of the aqueous solution.[11]
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Issue 2: Colored Impurities Present in the Product
Symptoms:
-
The isolated solid has a noticeable yellow or reddish tint.
-
The product appears clean by NMR, but has an off-white or colored appearance.
Underlying Cause: Colored impurities often arise from side reactions of the hydrazine starting material or oxidation of reaction intermediates.[1] These are typically high molecular weight, non-polar compounds.
Solution: Activated Charcoal Treatment
Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area and porous structure.[1]
Experimental Protocol: Charcoal Treatment
-
Dissolution: Dissolve the crude or partially purified pyrazole butenoic acid in a suitable hot solvent.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the hot solution.
-
Heating: Gently heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.
Issue 3: Presence of Regioisomers
Symptoms:
-
NMR spectrum shows duplicate sets of peaks for the pyrazole core and butenoic acid chain.
-
TLC shows two spots with very similar Rf values.
-
The isolated solid has a broadened melting point range.[1]
Underlying Cause: The use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines can lead to the formation of two different pyrazole regioisomers.[1]
Solution: Column Chromatography or Fractional Recrystallization
Separating regioisomers is often challenging due to their similar physical properties.
-
Column Chromatography: This is often the most effective method for separating regioisomers.[2] A careful selection of the stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.
-
Fractional Recrystallization: This technique can sometimes be used if there is a slight difference in the solubility of the regioisomers in a particular solvent. It involves a series of recrystallization steps to enrich one isomer in the crystalline phase and the other in the mother liquor.
Data Presentation: Physicochemical Properties for Byproduct Differentiation
| Compound Type | Typical Polarity | Expected Behavior in Acid-Base Extraction | Recommended Purification Technique |
| Pyrazole Butenoic Acid | Polar (due to COOH) | Extracts into aqueous base | Recrystallization, Column Chromatography |
| Unreacted 1,3-Dicarbonyl | Moderately Polar | Remains in organic layer | Column Chromatography |
| Unreacted Hydrazine | Polar/Basic | Can be removed with an acidic wash | Acid Wash during workup[1] |
| Regioisomers | Similar to product | Both extract into aqueous base | Column Chromatography, Fractional Recrystallization |
| Colored Impurities | Often Non-Polar | Remains in organic layer | Charcoal Treatment, Column Chromatography |
Visualization of Workflows
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for purification.
Acid-Base Extraction Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. rroij.com [rroij.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. oaji.net [oaji.net]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. idc-online.com [idc-online.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
The following technical guide details the crystallization and purification protocols for 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid . This compound is a critical intermediate, often utilized in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and other pyrazole-based pharmaceutical active ingredients (APIs).[1]
The guide focuses on overcoming common isolation challenges: E/Z isomer separation , "oiling out" during cooling, and trace metal/color removal .
Compound Profile & Solubility Data
Before initiating crystallization, verify the physicochemical properties.[2] This compound is an amphoteric molecule (weakly basic pyrazole + acidic carboxyl), making pH control the most powerful purification lever.
| Parameter | Specification / Behavior |
| Structure | 3-substituted crotonic acid derivative (Pyrazole attached at |
| Isomerism | Exists as (E)- and (Z)- isomers.[1] The (E)-isomer is typically the thermodynamic product and the desired target for biological activity.[1] |
| pKa (approx) | Carboxyl: ~4.5 |
| Solubility (Water) | Insoluble at pH 3–6.[1] Soluble at pH > 8 (as carboxylate salt) and pH < 1 (as pyrazolium salt).[1] |
| Solubility (Organic) | Soluble in DMSO, Methanol, THF. Sparingly soluble in Ethyl Acetate, DCM. Insoluble in Hexanes/Heptane.[1] |
Primary Crystallization Protocols
Method A: Acid-Base Swing Crystallization (Purification from Crude) Best for: Removing non-acidic impurities and colored byproducts from the crude reaction mixture (e.g., after Horner-Wadsworth-Emmons reaction).[1]
-
Dissolution : Suspend crude solid in Water (5 vol) .
-
Basification : Slowly add 2M NaOH or Sat. NaHCO₃ until pH reaches 9.0–10.0 .[1] The solid should dissolve completely to form the sodium carboxylate salt.[1]
-
Checkpoint: If solids remain, they are likely non-acidic impurities. Filter them off (Celite recommended).
-
-
Organic Wash : Extract the aqueous alkaline layer with Ethyl Acetate (2 x 3 vol) to remove unreacted aldehyde or neutral organic byproducts.[1] Discard the organic layer.[1]
-
Acidification (Controlled) : Cool the aqueous phase to 5–10°C . Slowly add 2M HCl dropwise.
-
Critical Step: Precipitation typically begins at pH ~6.[1] Continue acidifying to pH 3.5–4.0 .
-
Warning: Do not overshoot to pH < 1, or the pyrazole nitrogen may protonate, redissolving the compound as a hydrochloride salt.
-
-
Isolation : Stir the slurry for 1 hour at 5°C. Filter and wash with cold water.
Method B: Recrystallization for Polymorph/Isomer Control Best for: Upgrading E:Z ratio and obtaining a filterable crystalline habit.[1]
-
Solvent System : Ethanol / Water (1:1 to 1:2 ratio) .[1]
-
Dissolution : Charge crude acid and Ethanol (3 vol) . Heat to 70°C (reflux).
-
Clarification : If the solution is dark, treat with Activated Carbon (5 wt%) for 15 mins, then hot-filter.
-
Anti-solvent Addition : Maintain 65–70°C. Slowly add Water (3–5 vol) dropwise until a faint turbidity persists.[1]
-
Seeding : Add seed crystals of pure (E)-isomer (0.5 wt%) at 60°C to prevent oiling out.
-
Cooling Ramp : Cool to 20°C over 4 hours (slow ramp is essential to reject the Z-isomer).
-
Harvest : Filter and wash with cold Ethanol/Water (1:4). Dry at 45°C under vacuum.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?
-
Cause : The solution is likely too concentrated, or the cooling rate is too fast, causing the compound to phase-separate as a liquid before it can nucleate. This is common with crotonic acid derivatives which have low melting points.[1]
-
Fix :
Q2: I have high levels of the (Z)-isomer. How do I enrich the (E)-isomer?
-
Mechanism : The (E)-isomer usually packs better in the crystal lattice due to reduced steric hindrance between the methyl group and the pyrazole ring.[1]
-
Protocol : Switch to a Thermodynamic Slurry .
-
Suspend the solid in Isopropyl Alcohol (IPA) (5 vol).
-
Heat to 50°C (do not dissolve completely; maintain a slurry).
-
Stir for 12–24 hours. The solution phase will equilibrate via reversible Michael addition/elimination (if acidic enough) or simply via solubility differences, dissolving the more soluble (Z)-isomer and depositing the stable (E)-isomer.[1]
-
Q3: The product is colored (yellow/brown) even after crystallization.
-
Cause : Polymerized aldehyde or phosphorus byproducts (from HWE reaction).[1]
-
Fix : An acid-base swing (Method A) is more effective for color removal than recrystallization.[1] If color persists, use a scavenger resin (e.g., Thiol-silica) or wash the alkaline solution with DCM before acidification.[1]
Process Workflow Diagrams
Figure 1: Purification Logic Flow This diagram illustrates the decision tree for selecting the correct purification method based on impurity profile.
Caption: Decision matrix for selecting between Acid-Base chemical purification and Solvent Recrystallization.
Figure 2: E/Z Isomerization & Solubility Pathway Understanding the pH-dependent solubility curve is critical for Method A.[1]
Caption: pH-Solubility profile. The "Precipitation Zone" (pH 3.5–5.[1]0) is the target window for isolation.[1]
References
-
BenchChem Technical Support . Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from .[1]
-
Asian Publication Corporation . Synthesis of Pyrazoleacrylic Acids and Their Derivatives via Knoevenagel Condensation. Retrieved from .
-
Sigma-Aldrich .[1][3] Product Specification: (2E)-3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-enoic acid. Retrieved from .
-
National Institutes of Health (NIH) . PubChem Compound Summary: Pyrazole Acrylic Acid Derivatives. Retrieved from .
-
LGC Standards . (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid Reference Material. Retrieved from .
Sources
Technical Support Center: Stereochemical Integrity of But-2-enoic Acid Derivatives
Status: Operational Ticket ID: ISO-CRO-001 Subject: Minimizing Isomerization in But-2-enoic (Crotonic) Acid Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Stereochemical Integrity Support Hub. You are likely here because you are observing scrambling of the double bond geometry in your but-2-enoic acid (crotonic acid) derivatives.
In drug development, the difference between trans-but-2-enoic (crotonic) and cis-but-2-enoic (isocrotonic) isomers is not trivial—it is often the difference between a bioactive pharmacophore and an inactive impurity. This guide treats your synthetic workflow as a system, identifying failure points in synthesis, activation, and purification.
Module 1: Synthesis & Coupling Strategies
Q: I am observing cis/trans scrambling during amide coupling. Is my choice of coupling agent responsible?
A: Yes, the activation method is the most common cause of isomerization.
The Mechanism of Failure:
Activation of
The Solution: Avoid acid chlorides and nucleophilic bases. Use "proton-shuttle" coupling agents or mixed anhydrides that operate rapidly at low temperatures.
Recommended Protocol: Low-Temperature Mixed Anhydride Coupling
This method minimizes the lifetime of the activated species, reducing the window for isomerization.
-
Dissolve but-2-enoic acid (1.0 equiv) in anhydrous THF under
. -
Cool the solution to -15 °C (ice/salt bath).
-
Add
-methylmorpholine (NMM, 1.1 equiv). Note: NMM is non-nucleophilic compared to DMAP. -
Add Isobutyl chloroformate (IBCF, 1.1 equiv) dropwise. Stir for 10 min.
-
Add the amine partner (1.0 equiv) slowly.
-
Warm to room temperature over 2 hours.
Comparison of Activation Methods
| Activation Method | Isomerization Risk | Reaction Rate | Recommendation |
| Acid Chloride ( | High (via Ketene/HCl) | Fast | Avoid unless necessary |
| HATU / DIPEA | Low | Very Fast | Preferred for precious amines |
| Mixed Anhydride | Low (if T < 0°C) | Fast | Standard for scale-up |
| Carbodiimide (DCC/DMAP) | Critical | Slow | PROHIBITED (DMAP causes isomerization) |
Q: How do I ensure I synthesize only the cis (Z) or trans (E) isomer from the start?
A: You must select the correct phosphonate reagent for the Horner-Wadsworth-Emmons (HWE) reaction. The steric bulk and electron-withdrawing nature of the phosphonate substituents dictate the transition state.
-
For Trans (E-Crotonates): Use standard triethyl phosphonoacetate.
-
For Cis (Z-Crotonates): Use the Still-Gennari modification (trifluoroethyl phosphonates).[1]
Figure 1: Decision tree for stereoselective synthesis of but-2-enoic acid derivatives via HWE Olefination.
Module 2: Purification & Isolation
Q: My isomers co-elute on standard silica gel. How can I separate them?
A: Standard silica separates based on polarity, which is often identical for geometric isomers. You need Argentation Chromatography (Silver Nitrate Impregnated Silica). The silver ions (
Protocol: Preparation of 10%
-Silica Gel
-
Dissolve
(10 g) in acetonitrile (100 mL). Note: Acetonitrile is easier to remove than water. -
Add Silica Gel 60 (90 g) to the solution.
-
Rotary Evaporate the solvent in the dark (cover flask with foil) until a free-flowing powder remains.
-
Dry in a vacuum oven at 60°C for 4 hours (protect from light).
-
Pack column immediately. Wrap the column in aluminum foil during elution.
Troubleshooting Table: Elution Order
| Stationary Phase | Elution Order | Separation Mechanism |
| Standard Silica | Co-elution or Random | Polarity / Hydrogen Bonding |
| C18 (Reverse Phase) | Cis usually elutes first | Hydrophobicity (Trans is flatter/more hydrophobic) |
| Trans (E) elutes FIRST |
Module 3: Mechanistic Troubleshooting
Q: Why does DMAP cause isomerization?
A: DMAP is a nucleophilic catalyst. It attacks the
Figure 2: Mechanism of nucleophile-induced isomerization (Michael Addition-Elimination pathway).
Module 4: Analytical Validation
Q: How do I definitively confirm the geometry of my product?
A:
-
Trans (E): The alkene protons are anti-periplanar.
. -
Cis (Z): The alkene protons are syn-periplanar.
.
Visual Check:
In the
-
Locate the doublet of quartets (or multiplets) in the alkene region (5.5 - 7.0 ppm).
-
Measure the distance (in Hz) between the large outer peaks of the doublet.
-
If >15 Hz: You have the Trans isomer.
References
-
Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[1][2] Tetrahedron Letters, 24(41), 4405-4408. [Link]
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (See section on racemization/isomerization mechanisms). [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 19: Electrophilic Addition to Alkenes & Stereochemical Control). [Link]
Sources
Validation & Comparative
Optimizing Mass Spectrometry Analysis of Pyrazole Butenoic Acid Derivatives
A Comparative Guide: Direct ESI vs. Derivatization-Enhanced Workflows
Executive Summary
The analysis of pyrazole butenoic acid derivatives presents a classic "amphoteric dilemma" in mass spectrometry. These molecules contain a basic pyrazole ring (pKa ~2.5) and an acidic carboxyl tail (pKa ~4.5). While standard Electrospray Ionization (ESI) is the default approach, it often yields suboptimal sensitivity due to poor retention of the polar acidic moiety on C18 columns and ion suppression in negative mode.
This guide compares two distinct analytical strategies:
-
Direct Analysis (ESI+/-): The standard high-throughput approach.
-
Derivatization-Enhanced Analysis: A targeted workflow using reagents like 3-Nitrophenylhydrazine (3-NPH) to transform the carboxylic acid, significantly boosting ionization efficiency and chromatographic retention.
Part 1: Strategic Comparison of Analytical Architectures
The following table contrasts the performance metrics of Direct ESI against Derivatization-Enhanced methods for this specific chemical class.
| Feature | Direct ESI (Positive Mode) | Direct ESI (Negative Mode) | Derivatization (3-NPH) |
| Target Moiety | Pyrazole Nitrogen (Protonation) | Carboxylic Acid (Deprotonation) | Carboxylic Acid (Hydrazide formation) |
| Sensitivity (LOD) | Moderate (1-10 ng/mL) | Low (10-50 ng/mL) | High (<0.1 ng/mL) |
| Chromatographic Retention | Weak on C18 (Polar tail) | Weak on C18 | Strong (Increased Hydrophobicity) |
| Matrix Effects | Moderate | High (Susceptible to suppression) | Low (Elutes in cleaner window) |
| Throughput | High (No prep time) | High | Moderate (+30 min prep) |
| Primary Fragment | Ring cleavage / Neutral loss | Characteristic derivative reporter ions |
Expert Insight: The Causality of Choice
-
Choose Direct ESI(+) when screening large libraries where speed trumps sensitivity. The pyrazole ring protonates readily, but the hydrophilic butenoic acid tail causes early elution, often co-eluting with salts and matrix suppressors.
-
Choose Derivatization for DMPK (Drug Metabolism and Pharmacokinetics) studies requiring picogram-level quantification. Converting the carboxylic acid to a nitrophenylhydrazide adds a hydrophobic "tag," shifting retention to a cleaner chromatographic window and providing a highly ionizable moiety.
Part 2: Fragmentation Dynamics & Mechanisms
Understanding the fragmentation logic is crucial for designing Multiple Reaction Monitoring (MRM) transitions.
1. Direct ESI(+) Fragmentation Pathway
In positive mode, the proton localizes on the pyrazole nitrogen.
-
Precursor:
-
Primary Loss:
(18 Da) from the carboxylic acid. -
Secondary Loss:
(28 Da) or (44 Da) if the "butenoic" chain allows decarboxylation. -
Diagnostic Ion: Cleavage of the N-C bond connecting the pyrazole to the butenoic chain.
2. Derivatization Mechanism (3-NPH)
The reaction uses EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple 3-NPH to the carboxylic acid.
-
Precursor:
(Analyzed in Negative Mode). -
Mechanism: The derivative introduces a nitro-aromatic system that ionizes exceptionally well in negative mode.
-
Diagnostic Fragment: The cleavage of the amide bond often yields a specific reporter ion for the tag, or a neutral loss of the tag to reveal the core structure.
Caption: Comparative fragmentation pathways showing the dehydration series in Direct ESI(+) versus the synthetic transformation in the Derivatization workflow.
Part 3: Detailed Experimental Protocols
Protocol A: Direct LC-MS/MS (High Throughput)
Best for: Solubility screening, purity checks.
-
Sample Preparation: Dilute stock (DMSO) to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes. Note: The acidic tail may cause peak tailing; ensure pH < 3.
-
-
MS Settings (Triple Quad):
-
Source: ESI Positive.
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Protocol B: Derivatization-Enhanced Method (High Sensitivity)
Best for: PK studies, trace analysis in plasma.
-
Reagent Setup:
-
3-NPH Solution: 200 mM in 50% Acetonitrile.
-
EDC Solution: 120 mM in 50% Acetonitrile + 6% Pyridine.[2]
-
-
Reaction Workflow:
-
Mix 40 µL Sample + 20 µL 3-NPH + 20 µL EDC.
-
Incubate at 40°C for 30 minutes .
-
Quench with 0.1% Formic Acid (dilute to mobile phase initial conditions).
-
-
LC Conditions:
-
Column: C18 (Same as above).[1]
-
Mobile Phase: Water/Acetonitrile (No acid modifier needed for negative mode, or use 0.01% Acetic Acid).
-
-
MS Settings:
-
Source: ESI Negative .
-
Target: Monitor the derivatized mass (
).
-
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct ionization and preparation strategy based on the specific "R" groups on the pyrazole ring and the concentration requirements.
Caption: Decision tree for selecting between direct ESI and derivatization based on sensitivity needs and pyrazole substitution patterns.
References
-
Han, J., et al. (2013). "Liquid chromatography-mass spectrometry derivatization for targeted quantitative analysis of carboxylic acids." Analytica Chimica Acta.
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.
-
Kiontke, A., et al. (2016). "Carboxylic acids derivatization for LC-MS/MS analysis." Journal of Chromatography A.
-
Biotage Application Notes. (2023). "When should I choose APCI or ESI for my flash column chromatography?" Biotage Blog.
Sources
Technical Comparison Guide: Infrared Spectra of Pyrazole Carboxylic Acids
Executive Summary & Strategic Importance
In drug discovery, the pyrazole carboxylic acid scaffold is a privileged structure, serving as a bioisostere for benzoic acid or as a rigid linker in fragment-based drug design.[1][2] Its value lies in its dual hydrogen-bonding capacity: the pyrazole ring acts as both a donor (N-H) and acceptor (N:), while the carboxylic acid moiety enables salt formation and solubility modulation.[2]
However, this structural versatility creates a complex infrared (IR) signature characterized by prototropic tautomerism and extensive hydrogen bonding networks .[1][2] Unlike simple aromatic acids, pyrazole carboxylic acids exhibit spectral features heavily dependent on their physical state (solid vs. solution) and substitution pattern (3-, 4-, or 5-position).[1]
This guide provides a definitive framework for interpreting these spectra, distinguishing isomers, and validating sample integrity using IR spectroscopy.
Fundamental IR Characteristics: The Spectral Fingerprint[3]
The IR spectrum of a pyrazole carboxylic acid is dominated by the competition between the carboxylic O-H and the pyrazole N-H.
The "Broad Band" Region (2500–3500 cm⁻¹)
-
O-H Stretching (Carboxylic): Appears as a very broad, intense envelope from 3300 to 2500 cm⁻¹ .[1][2] This width results from strong intermolecular hydrogen bonding (dimer formation).[2] It often obscures the C-H stretching vibrations (~3000–3100 cm⁻¹).[2]
-
N-H Stretching (Pyrazole): Typically sharper than the O-H band but often superimposed upon it. Look for a distinct shoulder or peak around 3100–3400 cm⁻¹ . In the solid state, this band shifts to lower frequencies due to H-bonding.[2]
-
Fermi Resonance: A hallmark of carboxylic acid dimers is a "serrated" appearance on the broad O-H band, often creating spurious maxima near 2800 cm⁻¹.[2]
The Carbonyl Region (1650–1750 cm⁻¹)
-
C=O Stretching: This is the most diagnostic peak.
-
Dimer (Solid State): 1680–1720 cm⁻¹ . Lower frequency due to H-bonding and conjugation with the pyrazole ring.
-
Monomer (Dilute Solution): ~1750–1760 cm⁻¹ .[2] The breaking of dimers shifts the band to higher energy.
-
The Fingerprint Region (1000–1600 cm⁻¹)
-
Ring Vibrations (C=N, C=C): Characteristic pyrazole breathing modes appear at 1590–1600 cm⁻¹ and ~1500 cm⁻¹ .[2]
-
O-H Out-of-Plane Bending: A medium-intensity, broad band near 900–950 cm⁻¹ , specific to the dimeric form.[1]
Comparative Analysis: Isomers and Alternatives
The following data compares the 3- and 4-isomers of pyrazole carboxylic acid against the standard benzoic acid.
Table 1: Spectral Comparison of Key Moieties (Solid State/KBr)
| Feature | Pyrazole-3-Carboxylic Acid | Pyrazole-4-Carboxylic Acid | Benzoic Acid (Reference) | Mechanistic Insight |
| C=O[1][2] Stretch | 1690–1710 cm⁻¹ | 1680–1700 cm⁻¹ | ~1685 cm⁻¹ | 4-position offers direct conjugation with the π-system, often lowering |
| N-H Stretch | 3100–3250 cm⁻¹ (Broad) | 3200–3350 cm⁻¹ (Sharper) | N/A | 3-isomer often forms intramolecular H-bonds (N-H···O=C) if geometry permits, broadening the peak.[2] |
| Ring C=N | ~1590 cm⁻¹ | ~1580 cm⁻¹ | ~1600 cm⁻¹ (C=C) | Pyrazole C=N is distinct from benzene C=C; useful for confirming heterocyclic core.[2] |
| O-H Bend (oop) | ~930 cm⁻¹ | ~945 cm⁻¹ | ~930 cm⁻¹ | Diagnostic of cyclic dimer formation (COOH)₂.[2] |
Table 2: Phase-Dependent Shifts (Dimer vs. Monomer)
| Condition | Structural State | ||
| Solid (KBr/ATR) | 1680–1710 | 2500–3300 (Broad) | Cyclic Dimer: Strong intermolecular H-bonds lower bond order of C=O.[2] |
| Solution (CH₂Cl₂) | 1750–1760 | 3500–3550 (Sharp) | Monomer: Solvent disrupts dimers; "free" O-H and C=O bonds oscillate at higher frequencies.[2] |
Visualizing the Structural Logic
Diagram 1: Structural Elucidation Workflow
This flowchart guides the analyst through the logic of confirming the pyrazole carboxylic acid structure using IR data.
Caption: Logical decision tree for confirming pyrazole carboxylic acid structure via IR.
Diagram 2: Hydrogen Bonding Topology
Understanding the difference between the "Dimer" (Solid) and "Monomer" (Solution) is critical for interpreting peak shifts.
Caption: Impact of phase transition on hydrogen bonding and resulting spectral shifts.
Experimental Protocol: Ensuring Data Integrity
To obtain a "publication-grade" spectrum for pyrazole carboxylic acids, strict control over moisture and sample preparation is required.[1][2]
Method A: KBr Pellet (Standard for Solid State)
Best for: Routine identification and observing dimer characteristics.[2]
-
Dry the Sample: Pyrazole carboxylic acids are hygroscopic.[2] Dry the sample in a vacuum oven at 40°C for 2 hours prior to analysis to remove adsorbed water (which masks the O-H region).
-
Ratio: Mix 1-2 mg of sample with 100 mg of spectral-grade KBr.
-
Grinding: Grind vigorously in an agate mortar. Note: Insufficient grinding causes the "Christiansen Effect," leading to distorted baselines.
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Validation: Check the region around 1640 cm⁻¹ . A peak here often indicates water (H-O-H bending) trapped in the KBr, not the sample.
Method B: Attenuated Total Reflectance (ATR)
Best for: High-throughput screening and polymorph analysis.[2]
-
Crystal Contact: Place the neat solid on the Diamond or ZnSe crystal.
-
Pressure: Apply maximum pressure using the anvil. Caution: Ensure the anvil tip is clean; cross-contamination is common.
-
Correction: Apply "ATR Correction" in your software. ATR intensities penetrate deeper at lower wavenumbers, artificially enhancing the fingerprint region compared to transmission spectra.[2]
Self-Validating the Spectrum
Before accepting the data, perform these three checks:
-
The Baseline Test: Is the baseline flat at 4000 cm⁻¹? If it slopes down, the particle size is too large (scatter).[2]
-
The Water Test: Is there a distinct "hump" at 3400 cm⁻¹ separate from the acid O-H? If yes, the sample is wet.[2]
-
The Salt Test: Has the C=O peak at 1700 cm⁻¹ disappeared and been replaced by two bands at 1550 and 1400 cm⁻¹? If yes, the acid has reacted with the KBr or matrix to form a carboxylate salt (COO⁻). Reject the spectrum.
References
-
National Institute of Standards and Technology (NIST). Benzoic Acid IR Spectrum. NIST Chemistry WebBook.[2] [Link]
-
Foces-Foces, C., et al. (2001).[1][2] Hydrogen bonded networks in pyrazoles. Journal of the Chemical Society. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for IR Bands).
-
Limbach, H. H., et al. (2004).[1][2] Structure and IR Spectra of Pyrazole Derivatives. Journal of Molecular Structure. [Link]
-
Alkorta, I., & Elguero, J. (2021).[1][2] Tautomerism in 3(5)-Aminopyrazoles. Molecules. [Link][1]
Sources
A Comparative Guide to Quality Control Benchmarks for 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive overview of quality control (QC) benchmarks for 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid, a substituted pyrazole derivative of interest in medicinal chemistry and materials science.[1][2] The methodologies outlined herein are designed to establish the identity, purity, and stability of the compound, ensuring reliable and reproducible experimental outcomes. This guide will delve into the rationale behind the selection of analytical techniques and provide actionable, step-by-step protocols.
Foundational Quality Parameters
The quality of this compound is defined by a series of critical parameters. These benchmarks are not merely specifications but are integral to the scientific validity of any study employing this compound.
-
Identity: Confirmation that the material is indeed this compound.
-
Purity: Quantification of the percentage of the desired compound, and the identification and quantification of any impurities.
-
Residual Solvents: Detection and quantification of any solvents remaining from the synthesis and purification processes.
-
Water Content: Measurement of the amount of water present in the material.
-
Stability: Assessment of the compound's susceptibility to degradation under various conditions.
This guide will focus on the primary analytical techniques for establishing identity and purity, which form the cornerstone of a robust QC program.
Establishing Identity and Purity: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's quality. A combination of chromatographic and spectroscopic methods is essential for unambiguous characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for determining the purity of non-volatile organic compounds. For pyrazole carboxylic acids, a reverse-phase HPLC method is typically employed.[3][4] This technique separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Selection: Reverse-phase HPLC offers excellent resolution for a wide range of polar and nonpolar compounds. The use of a UV detector is appropriate as the pyrazole ring and the conjugated system of the butenoic acid moiety are expected to be chromophoric. The inclusion of an acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.[3]
Experimental Protocol: HPLC Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Injection Volume: 10 µL.
Data Interpretation: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. A purity level of ≥98% is a common benchmark for research-grade materials.[5]
Comparative Analysis: While other HPLC methods exist, such as those using mixed-mode columns, a standard C18 column provides a reliable and widely available starting point for method development.[4] For mass spectrometry-compatible applications, formic acid is preferred over non-volatile buffers like phosphoric acid.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous identification of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the structure of this compound.
Rationale for Method Selection: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information on the number of different types of carbon atoms. Together, they allow for a complete assignment of the molecule's structure. The chemical shifts of the pyrazole ring protons and carbons are particularly diagnostic.[6][7] For instance, the chemical shifts of substituents on the pyrazole ring are dependent on their position.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The expected signals would include:
-
A singlet for the N-methyl group.
-
Singlets or doublets for the pyrazole ring protons.
-
Signals corresponding to the butenoic acid chain protons.
-
A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.[8]
-
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
2D NMR (Optional but Recommended): Techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively, providing definitive structural confirmation.[8]
Data Interpretation: The obtained spectra should be compared with predicted spectra or data from analogous compounds. All signals should be assigned to their corresponding atoms in the molecule. The absence of significant unassignable signals is a strong indicator of high purity.
Troubleshooting Common NMR Issues with Pyrazoles: Broad signals in the ¹H NMR spectrum can sometimes be observed due to factors like proton exchange of the N-H proton (if present) or quadrupolar coupling with nitrogen atoms.[8] While the target molecule is N-methylated, understanding these potential artifacts is crucial for accurate spectral interpretation of related compounds.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides a direct measurement of the molecular weight of the compound, serving as a critical checkpoint for its identity.
Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.[9]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Analysis Mode: Acquire spectra in both positive and negative ion modes.
-
Data Interpretation: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (C₈H₁₀N₂O₂; Molecular Weight: 166.18 g/mol ). For HRMS, the measured mass should be within 5 ppm of the calculated exact mass.
Visualizing the QC Workflow
A systematic workflow ensures all quality parameters are assessed logically.
Caption: A typical QC workflow for this compound.
Summary of Quality Control Benchmarks
The following table summarizes the recommended analytical techniques and their corresponding acceptance criteria for ensuring high-quality this compound.
| Parameter | Analytical Technique | Acceptance Criteria | Rationale |
| Identity | ¹H and ¹³C NMR | Spectra consistent with the proposed structure. | Confirms the chemical structure and connectivity of atoms. |
| Molecular Weight | Mass Spectrometry (MS) | Observed m/z corresponds to the calculated molecular weight. | Verifies the elemental composition of the molecule. |
| Purity | HPLC (UV detection) | ≥ 98% (by peak area) | Quantifies the amount of the target compound relative to impurities. |
Conclusion
A multi-faceted analytical approach is crucial for establishing robust quality control benchmarks for this compound. By combining HPLC for purity assessment, NMR for structural elucidation, and mass spectrometry for molecular weight confirmation, researchers can have a high degree of confidence in the quality of their material. The protocols and benchmarks presented in this guide provide a solid foundation for the reliable use of this compound in research and development, ultimately contributing to the integrity and reproducibility of scientific findings.
References
- SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- Claramunt, R. M., et al. (1987). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 25(10), 829-834.
- Benchchem. (n.d.).
- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2878.
- SIELC Technologies. (2025, October 8).
- Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
- Desai, N. C., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 14(1), 1-6.
- ChemScene. (n.d.). 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-ynoic acid.
- Ragauskas, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Asif, N., et al. (2011). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 23(12), 5345-5348.
- Cambridge Isotope Laboratories, Inc. (n.d.). 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).
- Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179-188.
- BLDpharm. (n.d.). 3-Methyl-1-(1-methyl-1H-pyrazol-4-yl)butan-2-one.
- Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
- Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- El-Sharkawy, M. A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- El-Sayed, W. A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-794.
- Sigma-Aldrich. (n.d.). (2e)-3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-enoic acid.
- PubChemLite. (n.d.). 4-(1-methyl-1h-pyrazol-4-yl)-4-oxobut-2-enoic acid.
- Shingare, M. S., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 11(1), 123-126.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
- 5. chemscene.com [chemscene.com]
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- 7. connectjournals.com [connectjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
A Senior Application Scientist's Guide to Validating the Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic Acid via LC-MS
For researchers and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven protocol for the validation of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid (MW: 166.18 g/mol ) using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explain the causality behind our choices, ensuring a robust and self-validating analytical system.
The target molecule, this compound, is a heterocyclic compound incorporating both a pyrazole ring and an unsaturated carboxylic acid moiety. These features dictate the strategy for its analysis. The pyrazole group is common in pharmacologically active compounds, making robust analytical methods for such scaffolds crucial in medicinal chemistry.[1][2]
The Analytical Strategy: Reverse-Phase LC-MS
Our approach will utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer. RP-HPLC is the dominant technique for pharmaceutical analysis, separating compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[3][4] This is an ideal choice for our target molecule. The mass spectrometer will serve as a highly specific detector, providing mass-to-charge ratio (m/z) information that confirms the molecular weight and offers structural insights through fragmentation analysis.
Potential Synthetic Routes and Their Implications for Validation
While numerous synthetic routes could yield our target, common organic chemistry principles point towards a few likely pathways starting from 1-methyl-1H-pyrazole-4-carboxaldehyde. Understanding these potential syntheses is critical for a trustworthy validation method, as it allows us to anticipate and resolve potential impurities.
-
Knoevenagel Condensation: This reaction would involve condensing the starting aldehyde with a compound containing an active methylene group, such as malonic acid.[5][6]
-
Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: These reactions utilize phosphorus ylides or phosphonate carbanions to convert the aldehyde into the desired alkene, typically as an ester which is then hydrolyzed.[7][8][9]
-
Reformatsky Reaction: This involves the reaction of the aldehyde with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which is then dehydrated and hydrolyzed.[3][4][10]
Based on these routes, our LC-MS method must be capable of separating the target acid from potential impurities such as:
-
Unreacted 1-methyl-1H-pyrazole-4-carboxaldehyde .
-
The ethyl or methyl ester intermediate (ethyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate).
-
Reagents like malonic acid or by-products like triphenylphosphine oxide (from a Wittig reaction).
The overall validation workflow is a systematic process from sample receipt to final data interpretation.
Sources
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(1-methyl-1h-pyrazol-4-yl)-4-oxobut-2-enoic acid (C8H8N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
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- 7. orgsyn.org [orgsyn.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic Acid
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its application in research and development. The final disposition of a compound is as critical as its synthesis and use, demanding meticulous planning and execution to ensure personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid, a compound integral to various research endeavors.
Hazard Assessment: Understanding the Compound's Profile
The structure of this compound incorporates a pyrazole ring and a carboxylic acid moiety. Analysis of similar molecules reveals a consistent hazard profile. For instance, compounds like 1-methyl-1H-pyrazole-4-carboxylic acid and (2E)-3-(1,5-dimethyl-1h-pyrazol-4-yl)prop-2-enoic acid are classified with the following hazards:
Therefore, it is imperative to handle this compound as a hazardous substance, assuming it possesses similar irritant and potentially toxic properties.
Inherent Reactivity: The carboxylic acid group confers acidic properties. Care must be taken to avoid contact with strong bases, strong oxidizing agents, and amines, as this can lead to vigorous and potentially hazardous reactions.[3]
Essential Safety and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and contamination:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [4][5]
Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management.
-
Designate a Waste Stream: This compound should be categorized as non-halogenated organic acid waste .
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[6] The original container is often a suitable choice.[6] The container must have a secure, tight-fitting lid.
-
Labeling is Critical: The waste container must be labeled clearly and accurately with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear indication of the hazards (e.g., "Irritant")
-
The accumulation start date.
-
Disposal Workflow
The following workflow outlines the decision-making process and actions required for proper disposal.
Storage and Final Disposition
-
Temporary Storage: The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA). This area must be secure, well-ventilated, and away from incompatible materials.[7] Secondary containment is highly recommended.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5] Provide them with all available information regarding the compound's known and inferred hazards.
Summary of Key Information
| Parameter | Guideline | Rationale |
| Hazard Class | Irritant (Skin, Eye, Respiratory) | Based on data from structurally similar pyrazole carboxylic acids.[1][2] |
| PPE | Safety Goggles, Nitrile Gloves, Lab Coat | To prevent skin and eye contact with the irritant compound. |
| Handling Location | Chemical Fume Hood | To prevent inhalation of dust or aerosols.[4] |
| Waste Stream | Non-Halogenated Organic Acid Waste | Proper segregation prevents dangerous reactions with incompatible chemicals. |
| Container | Labeled, sealed, compatible (e.g., HDPE) | To ensure safe containment and clear communication of hazards.[6] |
| Disposal Method | Licensed Hazardous Waste Contractor | Ensures compliance with regulations and environmentally sound disposal.[5] |
| Forbidden Actions | Drain or regular trash disposal | Prevents environmental contamination and harm to aquatic life.[4][5] |
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that the final chapter of this chemical's lifecycle is managed with the same scientific rigor as its application in your research.
References
-
Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. (2023, December 21). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. Johns Hopkins Whiting School of Engineering. Retrieved from [Link]
- Method of recycling unsaturated polyester resin waste and recycling apparatus. Google Patents.
-
Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. Retrieved from [Link]
-
Safety Data Sheet: Solvent X55. (2021, October 20). Lupin Systems. Retrieved from [Link]
-
Smarthand Liquid Safety Data Sheet. (2022, October 20). smartdent. Retrieved from [Link]
-
Oxidation of unsaturated carboxylic acids under hydrothermal conditions. (2010, October 15). PubMed. Retrieved from [Link]
-
(2E)-3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid - Identity. ECHA CHEM. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
